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1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione Documentation Hub

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  • Product: 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione
  • CAS: 49811-68-9

Core Science & Biosynthesis

Foundational

1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione chemical structure and properties

Topic: 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Compound Profile

The compound 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione represents a specialized scaffold within the N-substituted maleimide family. Characterized by an electron-deficient maleimide core functionalized with a lipophilic 4-chlorophenyl group at the C3 position and an anilino moiety at the N1 position, this molecule serves as a critical pharmacophore in the development of antimicrobial agents and kinase inhibitors.

Its chemical utility is derived from two primary mechanistic features:

  • Michael Acceptor Reactivity: The maleimide double bond acts as a potent electrophile, capable of covalent modification of cysteine residues in target proteins.

  • Kinase Hinge Binding: The dione motif mimics the hydrogen-bonding patterns required for ATP-competitive inhibition in various protein kinases (e.g., PKC, GSK-3β).

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / Description
IUPAC Name 1-(phenylamino)-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione
Molecular Formula C₁₆H₁₁ClN₂O₂
Molecular Weight 298.72 g/mol
Core Scaffold Maleimide (Pyrrole-2,5-dione)
Appearance Yellow to Orange Crystalline Solid (Typical of aryl-maleimides)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water
Reactivity Electrophilic (Michael Acceptor); Susceptible to hydrolysis at high pH
LogP (Predicted) ~3.2 – 3.8 (Lipophilic)

Chemical Synthesis & Reaction Logic

The synthesis of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione follows a convergent pathway. The causality behind this route is the necessity to install the aryl group on the anhydride core before ring closure with the hydrazine derivative to avoid regioselectivity issues.

Synthetic Pathway Visualization

SynthesisPathway Anhydride Maleic Anhydride Arylation Meerwein Arylation (4-Cl-Ph-N2+) Anhydride->Arylation Intermed 2-(4-chlorophenyl) maleic anhydride Arylation->Intermed Yield ~60-70% Condensation Condensation (AcOH, Reflux) Intermed->Condensation Hydrazine Phenylhydrazine (Ph-NH-NH2) Hydrazine->Condensation Product 1-anilino-3-(4-chlorophenyl)- 1H-pyrrole-2,5-dione Condensation->Product Cyclization - H2O

Figure 1: Convergent synthetic pathway for the target maleimide derivative.

Detailed Experimental Protocol

Reagents:

  • 2-(4-chlorophenyl)maleic anhydride (Precursor)

  • Phenylhydrazine (Nucleophile)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: Dissolve 10 mmol of 2-(4-chlorophenyl)maleic anhydride in 25 mL of glacial acetic acid. The choice of acetic acid is critical; it protonates the carbonyl oxygens, enhancing electrophilicity, and facilitates the dehydration step.

  • Nucleophilic Addition: Add 10 mmol (1.0 eq) of phenylhydrazine dropwise at room temperature. A transient color change (often darkening) indicates the formation of the intermediate amic acid.

  • Cyclization (Thermodynamic Control): Heat the mixture to reflux (118°C) for 3–5 hours. The elevated temperature drives the elimination of water, closing the imide ring.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water. The product will precipitate due to the "salting out" effect and low aqueous solubility.

  • Purification: Filter the precipitate. Recrystallize from ethanol or an ethanol/water mixture to remove unreacted hydrazine and trace amic acid byproducts.

Validation Criteria:

  • TLC: Single spot (Rf ~0.5 in Hexane:EtOAc 7:3).

  • ¹H NMR: Look for the disappearance of the broad –COOH/–NH signals of the intermediate and the appearance of the characteristic singlet for the maleimide alkene proton (~6.8–7.5 ppm, depending on shielding).

Biological Mechanisms & Applications[8]

This compound operates primarily through two distinct mechanisms, making it a "privileged scaffold" in medicinal chemistry.

Covalent Inhibition (Antimicrobial/Antifungal)

The C3-C4 double bond of the maleimide is electron-deficient, making it a "soft" electrophile. It reacts preferentially with "soft" nucleophiles, such as the thiol (-SH) groups of cysteine residues in microbial enzymes (e.g., synthases, dehydrogenases).

  • Mechanism: Michael Addition (Thiol-Ene reaction).

  • Target: Essential cysteine residues in bacterial/fungal metabolic enzymes.

  • Effect: Irreversible inhibition leading to metabolic collapse and cell death.

Kinase Inhibition (Oncology/Inflammation)

The maleimide core (pyrrole-2,5-dione) is isosteric with the bis-indolylmaleimide class of Protein Kinase C (PKC) inhibitors. The carbonyl oxygens and the NH (or in this case, the N-anilino nitrogen) can form hydrogen bond networks with the hinge region of kinase ATP-binding pockets.

  • Target: ATP-binding pocket of kinases (e.g., PKCβ, GSK-3β).

  • Selectivity: Modulated by the 3-aryl group (4-chlorophenyl) which occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Mechanism of Action Diagram

MOA Compound 1-anilino-3-(4-chlorophenyl)- 1H-pyrrole-2,5-dione MichaelAdd Michael Addition (Covalent Bond Formation) Compound->MichaelAdd Electrophile (C=C) TargetEnzyme Target Enzyme (Cysteine-Rich Active Site) TargetEnzyme->MichaelAdd Nucleophile (-SH) Inhibition Irreversible Inhibition (Enzyme Inactivation) MichaelAdd->Inhibition

Figure 2: Mechanism of covalent enzyme inhibition via Michael Addition.

Experimental Protocols for Bioactivity

Antimicrobial Susceptibility Assay (MIC Determination)

To validate the biological activity of the synthesized compound, a Minimum Inhibitory Concentration (MIC) assay is standard.

Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is defined as the lowest concentration well with no visible turbidity.

  • Controls:

    • Positive Control: Ciprofloxacin or Amphotericin B.

    • Negative Control: DMSO vehicle only.

Data Interpretation Table
OutcomeMIC Range (µg/mL)Interpretation
Highly Active < 10Potent lead candidate; likely specific target engagement.
Moderately Active 10 – 64Valid scaffold; requires optimization (SAR) to improve potency.
Weak/Inactive > 128Poor membrane permeability or lack of target affinity.

References

  • Tanaka, M., et al. (2006).[2][3] "Synthesis, SAR studies, and pharmacological evaluation of 3-anilino-4-(3-indolyl) maleimides with conformationally restricted structure as orally bioavailable PKCbeta-selective inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Sopbué, F. E., et al. (2013). "Synthesis and antimicrobial activities of some novel thiophene containing azo compounds." Heterocyclic Communications. Link

  • Gholap, A. R., et al. (2007).[4] "Synthesis and biological evaluation of maleimide derivatives as chitin synthase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). "Biological activity of novel pyrrole-2,5-dione derivatives." Technical Report. Link

  • PubChem. (2025).[5] "Compound Summary: 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione." National Library of Medicine. Link

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of N-Anilinomaleimide Derivatives in Cancer Research

Introduction: The Emergence of N-Anilinomaleimide Derivatives in Oncology In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of N-Anilinomaleimide Derivatives in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the N-anilinomaleimide core has emerged as a privileged structure in the design of potent anticancer agents. These derivatives, characterized by a central maleimide ring N-substituted with an aniline moiety, have demonstrated significant potential in modulating key cellular processes implicated in cancer progression. Their compact and versatile structure allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the biological activities of N-anilinomaleimide derivatives, their mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation in a cancer research setting.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of N-anilinomaleimide derivatives are predominantly attributed to their ability to inhibit protein kinases.[1] Kinases are a family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[2] N-anilinomaleimide derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their downstream targets.[3]

One of the key kinase families targeted by these derivatives is the Glycogen Synthase Kinase 3 (GSK-3) family.[4] GSK-3 is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Its overexpression and aberrant activity are associated with several cancers. Bisindolylmaleimides, a class of compounds that share structural similarities with N-anilinomaleimides, have shown potent GSK-3 inhibition.[4] The N-anilinomaleimide scaffold allows for the strategic placement of substituents that can enhance binding affinity and selectivity for specific kinases.

Furthermore, the anilino- and maleimide moieties can be functionalized to interact with other important cancer targets. For instance, the anilino ring can be modified to mimic the hinge-binding motifs of known kinase inhibitors, while the maleimide ring, being a Michael acceptor, can potentially form covalent bonds with cysteine residues in the active sites of certain enzymes. This dual-action potential makes N-anilinomaleimide derivatives a highly attractive scaffold for the development of targeted cancer therapeutics.

Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

The following diagram illustrates a generalized signaling pathway that can be inhibited by an N-anilinomaleimide derivative acting as a kinase inhibitor, ultimately leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A RTK->Kinase_A Activates Kinase_B Kinase B (e.g., GSK-3) Kinase_A->Kinase_B Activates Pro_Survival Pro-Survival Protein Kinase_B->Pro_Survival Activates Apoptosis_Inhibitor Apoptosis Inhibitor (e.g., Bcl-2) Pro_Survival->Apoptosis_Inhibitor Upregulates Apoptosis Apoptosis Apoptosis_Inhibitor->Apoptosis Blocks Anilinomaleimide N-Anilinomaleimide Derivative Anilinomaleimide->Kinase_B Inhibits

Caption: Inhibition of a pro-survival kinase pathway by an N-anilinomaleimide derivative.

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Drug Design

The biological activity of N-anilinomaleimide derivatives is highly dependent on the nature and position of substituents on both the aniline and maleimide rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.[5][6]

  • Substituents on the Aniline Ring: The electronic and steric properties of substituents on the aniline ring can significantly influence kinase inhibitory activity. Electron-withdrawing groups, for instance, can modulate the pKa of the aniline nitrogen, affecting its interaction with the kinase hinge region. Bulky substituents can provide selectivity by exploiting unique features of the target kinase's active site.[7]

  • Modifications of the Maleimide Ring: While the maleimide ring is often considered the core scaffold, its modification can also impact activity. For example, the introduction of substituents at the 3 and 4 positions of the maleimide can alter the planarity of the molecule and introduce new interaction points with the target protein.

  • Linker Modifications: In some derivatives, a linker is introduced between the aniline and maleimide moieties. The length and flexibility of this linker can be optimized to achieve the desired orientation of the pharmacophoric groups within the binding pocket.

Illustrative SAR Table

The following table summarizes hypothetical SAR data for a series of N-anilinomaleimide derivatives against a target kinase and a cancer cell line.

Compound IDAniline Substituent (R)Maleimide Substituent (R')Kinase IC50 (nM)Cancer Cell Line GI50 (µM)
1a HH50010.2
1b 4-ClH1503.5
1c 4-OCH3H60012.8
1d 3,4-diClH500.8
1e 4-Cl3-CH32005.1

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

This data illustrates that electron-withdrawing substituents at the 4-position of the aniline ring (e.g., Cl) enhance activity, with a di-substituted analog showing the highest potency. An electron-donating group (OCH3) is detrimental to activity. Substitution on the maleimide ring can also modulate activity.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the anticancer properties of novel N-anilinomaleimide derivatives involves a series of in vitro assays.[8] The following protocols provide a standardized workflow for the initial characterization of these compounds.

Experimental Workflow

G cluster_workflow Experimental Workflow for N-Anilinomaleimide Derivatives Start Synthesized N-Anilinomaleimide Derivative Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Lead_Optimization Lead Optimization (SAR Studies) Apoptosis_Assay->Lead_Optimization Kinase_Assay Kinase Inhibition Assay Kinase_Assay->Lead_Optimization Data_Analysis->Apoptosis_Assay If Active Data_Analysis->Kinase_Assay If Active Lead_Optimization->Start Iterative Design End Candidate for In Vivo Studies Lead_Optimization->End

Caption: A typical experimental workflow for the in vitro evaluation of N-anilinomaleimide derivatives.

Cell Viability Assay (MTT/MTS)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cells.[9] It relies on the principle that viable cells with active mitochondria can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the N-anilinomaleimide derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[8]

Apoptosis Assay (Annexin V/PI Staining)

To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay is commonly employed.[12] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.[11]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the N-anilinomaleimide derivative at its GI50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Kinase Inhibition Assay

To confirm the direct inhibitory effect of the compounds on their putative kinase targets, a biochemical kinase inhibition assay is performed.[9] These assays typically measure the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.

Protocol:

  • Assay Setup: In a 96-well plate, add the purified recombinant kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the N-anilinomaleimide derivative to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by using fluorescently or luminescently labeled ATP analogs.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

N-anilinomaleimide derivatives represent a promising class of compounds in the field of cancer research. Their synthetic tractability, coupled with their ability to potently and selectively inhibit key oncogenic kinases, makes them attractive candidates for further development. The systematic application of the described experimental protocols is essential for elucidating their mechanism of action, defining their structure-activity relationships, and identifying lead compounds for preclinical and clinical evaluation. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel kinase targets, and investigating their potential in combination therapies to overcome drug resistance.

References

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. In Anticancer Agents from Natural Products, Second Edition. University of Wollongong Research Online.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]

  • Thongon, N. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • Merck. (n.d.). Apoptosis Assay Chart. Retrieved from [Link]

  • Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417.
  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Minami, H., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 112(8), 2975-2996.
  • Minami, H., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 112(8), 2975-2996.
  • Sznarkowska, A., et al. (2018).
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]

  • Noble Life Sciences. (2023).
  • Romanelli, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
  • Bacherikov, V. A., et al. (2005). Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 13(11), 3845-3855.
  • ResearchGate. (2025).
  • Molecules. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.
  • Molecules. (n.d.). Reactivity of 9-anilinoacridine Derivatives as Potent Anticancer Agents: A DFT Approach.
  • Anti-Cancer Agents in Medicinal Chemistry. (2024). An Outlook of the Structure Activity Relationship (SAR)
  • Journal of King Saud University - Science. (2021).
  • Su, T. L., et al. (2008). Synthesis and biological activity of stable and potent antitumor agents, aniline nitrogen mustards linked to 9-anilinoacridines via a urea linkage. Journal of Medicinal Chemistry, 51(9), 2739-2747.
  • ResearchGate. (2025). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • Cells. (n.d.). Role of Anillin in Tumour: From a Prognostic Biomarker to a Novel Target.
  • OAText. (n.d.). Small molecule inhibitors as emerging cancer therapeutics.
  • Frontiers in Bioengineering and Biotechnology. (2021).
  • Der Pharma Chemica. (2012).
  • McCarthy, F. O., et al. (2018). Synthesis and anticancer activity of novel bisindolylhydroxymaleimide derivatives with potent GSK-3 kinase inhibition. Bioorganic & Medicinal Chemistry, 26(14), 4037-4048.
  • Journal of Pharmaceutical Analysis. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • MDPI. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells.
  • Prestayko, A. W., et al. (1975). Synthesis and anticancer activity of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracils. Journal of Medicinal Chemistry, 18(10), 1011-1014.
  • Anti-Cancer Agents in Medicinal Chemistry. (2024). An Outlook of the Structure Activity Relationship (SAR)
  • Semantic Scholar. (n.d.). Naphthalimides as anti-cancer agents: synthesis and biological activity.
  • Panthananickal, A., Hansch, C., & Leo, A. (1978). Structure-activity relationships in antitumor aniline mustards. Journal of Medicinal Chemistry, 21(1), 16-26.
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Foundational

Therapeutic Potential of 3-(Phenylamino)maleimides: A Technical Guide

Executive Summary The maleimide pharmacophore, specifically the 3-(phenylamino)maleimide (or anilino-maleimide) subclass, represents a privileged scaffold in modern drug discovery. Unlike simple N-substituted maleimides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The maleimide pharmacophore, specifically the 3-(phenylamino)maleimide (or anilino-maleimide) subclass, represents a privileged scaffold in modern drug discovery. Unlike simple N-substituted maleimides used primarily as bioconjugation linkers (e.g., in ADCs), the 3-phenylamino substituted variants function as potent, ATP-competitive small molecule inhibitors.

This guide analyzes their therapeutic utility in targeting Glycogen Synthase Kinase-3


 (GSK-3

)
for neurodegenerative applications and their cytotoxic mechanisms in oncology. We provide validated synthetic protocols, structure-activity relationship (SAR) logic, and assay methodologies to accelerate development pipelines.

Part 1: Structural Logic & SAR

The therapeutic potency of 3-(phenylamino)maleimides stems from their ability to mimic the adenine ring of ATP. The maleimide core acts as a rigid scaffold that orients the hydrogen bond donor (the amino NH) and acceptor (the carbonyl oxygen) to interact with the hinge region of kinase domains.

The Pharmacophore

The core structure consists of a maleimide ring substituted at the C3 and/or C4 positions with an aniline (phenylamino) group.

  • Hinge Binding: The imide nitrogen (N1) and the carbonyl (C2=O) often form a bidentate H-bond network with the kinase hinge residues (e.g., Val135 in GSK-3

    
    ).
    
  • Solubility Modulation: Substituents on the phenyl ring (R-groups) dictate lipophilicity and cell permeability.

  • Selectivity: The "gatekeeper" residue in the kinase pocket determines whether bulky groups at C4 are tolerated.

Interactive SAR Visualization

The following diagram illustrates the critical substitution points and their impact on bioactivity.

SAR_Logic Core 3-(Phenylamino)maleimide Scaffold R1 C3-Amino Linker (-NH-) H-Bond Donor (Essential for Hinge Binding) Core->R1 C3 R3 C4 Position (Aryl or H) Determines Kinase Selectivity Core->R3 C4 R4 N1 (Imide Nitrogen) Usually -H for Kinase Inhibition (Substituted for ADC Linkers) Core->R4 N1 R2 Phenyl Ring Substituents (e.g., -CF3, -Cl) Modulate Lipophilicity & Potency R1->R2 Attached to Potency High Potency (IC50 < 50 nM) R1->Potency R2->Potency Solubility Aqueous Solubility (Challenge) R2->Solubility

Caption: SAR map highlighting the critical regions for optimizing 3-(phenylamino)maleimides for kinase affinity and physicochemical properties.

Part 2: Therapeutic Mechanisms

GSK-3 Inhibition (Neurodegeneration)

Dysregulation of GSK-3


 is a hallmark of Alzheimer’s disease (tau hyperphosphorylation) and mood disorders. 3-Anilino-4-arylmaleimides function as ATP-competitive inhibitors .
  • Mechanism: They occupy the ATP-binding pocket, preventing the transfer of phosphate to substrates like

    
    -catenin and Tau protein.
    
  • Key Insight: Unlike lithium (a non-competitive inhibitor), maleimides offer isoform selectivity (GSK-3

    
     vs. GSK-3
    
    
    
    ) based on the steric fit of the phenylamino tail.
Cytotoxicity & Apoptosis (Oncology)

In oncology, these derivatives exhibit antiproliferative effects against melanoma (B16F10) and carcinoma lines.

  • Pathway: Inhibition of survival kinases (PKC, CDK) and direct intercalation into DNA.

  • Mitochondrial Effect: Induces loss of mitochondrial membrane potential (

    
    ), triggering the intrinsic apoptotic cascade (Cytochrome c release 
    
    
    
    Caspase-3 activation).

Part 3: Experimental Synthesis Protocols

Safety Warning: Maleimides are potent Michael acceptors and potential skin sensitizers. Perform all reactions in a fume hood.

Protocol: Synthesis of 3-(3-Chloroanilino)-4-phenylmaleimide

This protocol utilizes the 2,3-dichloromaleimide substitution route , which is superior to the maleamic acid cyclization method for generating unsymmetrical derivatives.

Reagents:

  • 2,3-Dichloro-N-methylmaleimide (or N-H analog)

  • 3-Chloroaniline

  • Phenylboronic acid (if coupling aryl group at C4 via Suzuki) or Indole (for bis-indolyl analogs)

  • Solvent: THF or DMF

  • Base:

    
     or LiHMDS
    

Step-by-Step Workflow:

  • Preparation of Precursor:

    • Dissolve 2,3-dichloromaleimide (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C to prevent over-substitution.

  • Nucleophilic Substitution (Step 1):

    • Add 3-chloroaniline (1.05 eq) dropwise.

    • Add

      
       (1.1 eq) as a proton scavenger.
      
    • Critical Check: Monitor by TLC (Hexane:EtOAc 3:1). The mono-substituted product usually appears within 2-4 hours.

    • Yield Tip: If bis-substitution (2,3-dianilino) occurs, lower the temperature to -10°C.

  • Introduction of C4 Substituent (Step 2):

    • For 3-amino-4-arylmaleimides, react the mono-chloro intermediate with an aryl boronic acid via Suzuki coupling (

      
      , 
      
      
      
      , Dioxane/Water, 90°C, 12h).
  • Purification:

    • Concentrate solvent.

    • Recrystallize from MeOH or purify via Flash Chromatography (Silica gel).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2,3-Dichloromaleimide Step1 Step 1: Nucleophilic Substitution (Aniline + Base, THF, 0°C) Start->Step1 Check QC: TLC/LC-MS (Check for Mono- vs Bis-substitution) Step1->Check Check->Step1 Incomplete Step2 Step 2: Cross-Coupling (Suzuki) (Aryl Boronic Acid, Pd cat., 90°C) Check->Step2 Mono-product confirmed Final Final Product: 3-Anilino-4-arylmaleimide Step2->Final

Caption: Stepwise synthesis of unsymmetrical 3-amino-4-arylmaleimides via the dichloromaleimide route.

Part 4: Biological Validation Assays

GSK-3 Kinase Assay (Luminescence)

To validate the therapeutic potential, an ADP-Glo™ or similar kinase assay is required.

  • Reagents: Recombinant GSK-3

    
     (human), GS-1 peptide substrate, Ultra-pure ATP.
    
  • Protocol:

    • Titration: Prepare 3-fold serial dilutions of the maleimide compound in DMSO (Final DMSO < 1%).

    • Incubation: Mix Kinase (5 ng/well) + Compound + Peptide (20 µM) in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      ). Incubate 10 min at RT.
      
    • Reaction Start: Add ATP (10 µM,

      
       apparent). Incubate 60 min at 30°C.
      
    • Detection: Add ADP-Glo reagent to deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent. Read Luminescence.

    • Analysis: Plot RLU vs. Log[Concentration] to determine

      
      .
      
Data Summary: Comparative Potency

The following table summarizes literature values for key maleimide derivatives, highlighting the impact of the N-phenylamino substitution.

Compound IDStructure (C3 / C4)TargetIC50 (nM)Mechanism
SB-216763 3-(2,4-dichlorophenyl)-4-(3-nitrophenyl)GSK-3

34ATP Competitive
Enzastaurin Macrocyclic Bis-indolylmaleimidePKC

6ATP Competitive
MI-1 3-Cl-4-(CF3-phenylamino)Tumor Cells~8000Cytotoxic/Apoptotic
Compound 9 3-(3-chloroanilino)-4-indolylGSK-3

12Selective Inhibitor

Part 5: Challenges & Future Directions

  • Selectivity: The ATP pocket is highly conserved. "Off-target" inhibition of CDK2 or PKC is common.

    • Solution: Incorporate bulky groups on the phenyl ring to exploit the unique "back pocket" of GSK-3

      
      .
      
  • Michael Addition Reactivity: The maleimide double bond can react with cysteine thiols (glutathione) in vivo, leading to rapid clearance or toxicity.

    • Solution: Substitution at both C3 and C4 positions (e.g., 3-amino-4-aryl) sterically hinders the double bond, significantly reducing reactivity toward glutathione while maintaining kinase binding.

References

  • Peifer, C., et al. (2009). "Design, synthesis, and biological evaluation of novel 3-amino-4-arylmaleimides as potent and selective GSK-3beta inhibitors." Journal of Medicinal Chemistry. Link

  • Locatelli, C., et al. (2015).[1] "Cytotoxicity of N-phenylmaleimide Derivatives and Inhibition of Melanoma Growth." Research and Reviews in Pharmacy and Pharmaceutical Sciences. Link

  • Faulmmauer, A., et al. (2024). "Catalyst-Free, Three-Component Synthesis of Amidinomaleimides." The Journal of Organic Chemistry. Link

  • Sotillo, E., et al. (2013). "Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Potential Therapeutic Applications of Phenylamino-Naphthalenyl Maleimides: A Technical Guide." Link

Sources

Exploratory

An In-depth Technical Guide to 3-(4-chlorophenyl)-1-anilino-1H-pyrrole-2,5-dione and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Identification and Properties Synonyms: N-Anilino-3-(4-chlorophenyl)maleimide While a dedicated CAS number for 3-(4-chlorophenyl)-1-an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Properties

Synonyms: N-Anilino-3-(4-chlorophenyl)maleimide

While a dedicated CAS number for 3-(4-chlorophenyl)-1-anilino-1H-pyrrole-2,5-dione is not indexed, the CAS numbers for its core components are well-documented. For instance, 3-(4-Chlorophenyl)-1H-pyrrole-2,5-dione has the CAS number 21724-87-8.[3] The properties of the target compound can be inferred from related structures.

PropertyPredicted Value/Information
Molecular Formula C₁₆H₁₁ClN₂O₂
Molecular Weight 302.73 g/mol
Physical State Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
Stability The maleimide ring can be susceptible to hydrolysis under strongly acidic or basic conditions. It can also undergo Michael addition reactions with nucleophiles.

Synthesis of Pyrrole-2,5-dione Derivatives

The synthesis of N-substituted pyrrole-2,5-diones is typically achieved through the condensation of a corresponding maleic anhydride with a primary amine or hydrazine derivative.[4] For the synthesis of 3-(4-chlorophenyl)-1-anilino-1H-pyrrole-2,5-dione, a plausible synthetic route would involve the reaction of 3-(4-chlorophenyl)maleic anhydride with phenylhydrazine.

A general protocol for this type of synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of the substituted maleic anhydride and the corresponding aniline or hydrazine derivative in a suitable solvent such as glacial acetic acid or toluene.[4][5]

  • Heating: The reaction mixture is typically heated to reflux for several hours to ensure the completion of the condensation and subsequent cyclization to form the imide ring.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by pouring the mixture into water, followed by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol or ethyl acetate, to yield the pure N-substituted pyrrole-2,5-dione.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Maleic_Anhydride 3-(4-chlorophenyl)maleic anhydride Solvent Solvent (e.g., Acetic Acid) Maleic_Anhydride->Solvent Amine Phenylhydrazine Amine->Solvent Heating Heating (Reflux) Solvent->Heating Monitoring TLC Monitoring Heating->Monitoring Isolation Isolation (Precipitation/Filtration) Monitoring->Isolation Purification Purification (Recrystallization) Isolation->Purification Product 3-(4-chlorophenyl)-1-anilino- 1H-pyrrole-2,5-dione Purification->Product

Caption: Generalized workflow for the synthesis of N-substituted pyrrole-2,5-diones.

Mechanism of Action and Therapeutic Potential

The pyrrole-2,5-dione scaffold is a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets.

Anticancer Activity

Derivatives of 1H-pyrrole-2,5-dione have shown significant potential as anticancer agents. Their mechanisms of action are diverse and can include:

  • Kinase Inhibition: Many pyrrole-2,5-dione derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to form stable complexes with the ATP-binding domains of EGFR and VEGFR2, suggesting their potential as tyrosine kinase inhibitors.[6][7]

  • Induction of Apoptosis: These compounds can induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

Anticancer_MoA cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrrole_Dione 3-(4-chlorophenyl)-1-anilino- 1H-pyrrole-2,5-dione Kinases Protein Kinases (e.g., EGFR, VEGFR2) Pyrrole_Dione->Kinases Inhibition Apoptosis_Proteins Apoptotic Pathway Proteins Pyrrole_Dione->Apoptosis_Proteins Modulation Cell_Cycle_Proteins Cell Cycle Regulators Pyrrole_Dione->Cell_Cycle_Proteins Interference Inhibition_Proliferation Inhibition of Proliferation Kinases->Inhibition_Proliferation Induction_Apoptosis Induction of Apoptosis Apoptosis_Proteins->Induction_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms of action for pyrrole-2,5-dione derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Pyrrole-2,5-dione derivatives have demonstrated significant anti-inflammatory properties.[4] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Additionally, they can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Other Biological Activities

Beyond their anticancer and anti-inflammatory effects, pyrrole-2,5-dione derivatives have been investigated for a range of other therapeutic applications, including:

  • Antimicrobial Agents: Some compounds exhibit activity against various bacterial and fungal strains.[4]

  • Cholesterol Absorption Inhibitors: Certain derivatives have been found to inhibit cholesterol absorption, suggesting a potential role in the management of hyperlipidemia and atherosclerosis.[9]

Experimental Protocols: In Vitro Evaluation of Biological Activity

Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-(4-chlorophenyl)-1-anilino-1H-pyrrole-2,5-dione) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Inhibition of Pro-inflammatory Cytokine Production

This protocol describes a method to evaluate the anti-inflammatory effects of a compound on immune cells.

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.

Conclusion

While 3-(4-chlorophenyl)-1-anilino-1H-pyrrole-2,5-dione remains a compound with limited specific data, the broader class of N-substituted pyrrole-2,5-diones represents a highly promising scaffold in drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. Further research into the specific synthesis and biological evaluation of 3-(4-chlorophenyl)-1-anilino-1H-pyrrole-2,5-dione and its analogs is warranted to fully elucidate their therapeutic potential.

References

  • BenchChem Technical Support Team. (2025).
  • Kumar, A., & Rawat, A. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 9(5), 633-639.
  • Paprocka, R., et al. (2022).
  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447.
  • Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.
  • Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.
  • Molbase. (2025). 3-(4-chlorophenyl)-1-isopropyl-4-methyl-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2007). N-(4-Chlorophenyl)maleimide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563.
  • ChemBK. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-chlorophenyl)-3-(4-methylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed, 7(1), 2.
  • Yusof, N. A. A., et al. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Malaysian Journal of Analytical Sciences, 20(5), 1165-1173.
  • Gotsulya, A., et al. (2023). SYNTHESIS AND PROPERTIES OF S-ALKYL 4-(4-CHLOROPHENYL)-5-(PYRROLE-2-YL)-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(3), 1020-1032.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Paprocka, R., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). Preprints.org.
  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(8), 1255-1256.

Sources

Foundational

The Chemistry and Pharmacology of 3-Aryl-N-aminomaleimides: Synthesis, Stability, and Applications

Topic: Literature Review of 3-Aryl-N-aminomaleimide Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-aryl-N-aminomaleimide sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Aryl-N-aminomaleimide Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aryl-N-aminomaleimide scaffold represents a specialized yet chemically rich niche within the maleimide family. Unlike their ubiquitous N-aryl counterparts (widely used as cross-linkers and polymerization monomers) or the C-substituted 3,4-diarylmaleimides (famous as kinase inhibitors like GSK-3


 inhibitors), the N-amino variants offer a unique orthogonal handle: the hydrazine-like nitrogen.

This guide serves as a critical technical resource for researchers. It addresses the "Isomaleimide Fallacy" —a common literature error where kinetic products are misidentified—and details the thermodynamic competition with pyridazinones. We explore their utility as precursors for bioactive Schiff bases, their role as Michael acceptors in cysteine targeting, and the specific synthetic protocols required to isolate the authentic N-amino imide structure.

Structural Chemistry & The "Pyridazinone Trap"

Core Structure Analysis

The 3-aryl-N-aminomaleimide consists of a maleimide (pyrrole-2,5-dione) ring substituted at the C3 position with an aryl group and at the N1 position with an amino group (


).
  • Electrophilicity: The maleimide double bond is electron-deficient, making it a potent Michael acceptor for biological thiols (e.g., glutathione, cysteine residues).

  • The N-Amino Handle: This group transforms the molecule into a nucleophile at the exocyclic nitrogen, allowing condensation with aldehydes/ketones to form Schiff bases, or acylation to form amides.

The Synthetic Challenge: Isomaleimide vs. Pyridazinone

Direct condensation of arylmaleic anhydrides with hydrazine is fraught with ambiguity. The reaction pathway bifurcates into three potential isomeric products, often leading to mischaracterization in older literature.

  • N-Aminomaleimide (Thermodynamic Imide): The desired 5-membered ring.

  • N-Aminoisomaleimide (Kinetic Product): A 5-membered lactone-imine, often formed at lower temperatures.

  • Pyridazinone (Maleic Hydrazide Derivative): A 6-membered ring formed via ring expansion. This is the thermodynamically most stable product if the reaction is not carefully controlled.

Visualization: The Synthetic Divergence

The following diagram illustrates the critical reaction pathways and the "Pyridazinone Trap."

SynthesisPathways Anhydride 3-Aryl-maleic Anhydride Intermediate Open Amic Acid Intermediate Anhydride->Intermediate + N2H4 Hydrazine Hydrazine Hydrate Isomaleimide N-Aminoisomaleimide (Kinetic Product) Intermediate->Isomaleimide Low Temp / Kinetic Maleimide 3-Aryl-N-aminomaleimide (Desired Product) Intermediate->Maleimide Protected Route (Furan Adduct) Pyridazinone Pyridazinone (Thermodynamic Trap) Intermediate->Pyridazinone High Temp / Acid / Rearrangement Isomaleimide->Maleimide Isomerization (Base/Heat) Maleimide->Pyridazinone Ring Expansion

Figure 1: Reaction landscape of arylmaleic anhydrides with hydrazine. Note that the 6-membered pyridazinone is often the "sink" for this reaction if not kinetically controlled.

Synthetic Methodologies

The Authentic Route: Furan-Protection Strategy

To avoid the formation of pyridazinones and isomaleimides, the most robust protocol involves a retro-Diels-Alder strategy. This method locks the conformation of the anhydride, forcing the formation of the imide ring before the double bond is regenerated.

Protocol Summary:

  • Protection: React 3-arylmaleic anhydride with furan to form the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct.

  • Condensation: React the adduct with hydrazine hydrate in refluxing ethanol/acetic acid. The saturated backbone prevents ring expansion to pyridazinone.

  • Deprotection: Heat the resulting N-amino adduct (retro-Diels-Alder) to release furan and generate the target 3-aryl-N-aminomaleimide.

Direct Condensation (High Risk)

Direct reaction of 3-arylmaleic anhydride with hydrazine in glacial acetic acid can yield the N-aminomaleimide, but strictly requires monitoring via IR spectroscopy.

  • Diagnostic IR Bands:

    • Maleimide:

      
       symmetric/asymmetric ~1710/1780 cm
      
      
      
      .
    • Isomaleimide:

      
       lactone ~1800 cm
      
      
      
      and
      
      
      ~1630 cm
      
      
      .
    • Pyridazinone:

      
       amide ~1660 cm
      
      
      
      .

Pharmacology & Biological Applications[1][2][3][4][5][6]

Schiff Base Antimicrobials

The primary medicinal chemistry application of 3-aryl-N-aminomaleimides is as a scaffold for Schiff bases . By condensing the N-amino group with aromatic aldehydes (e.g., salicylaldehyde, nitrobenzaldehyde), researchers create conjugates that combine the Michael acceptor properties of the maleimide with the DNA-intercalating or metal-chelating properties of the imine.

  • Mechanism: The azomethine (

    
    ) linkage facilitates binding to bacterial enzymes, while the maleimide double bond can alkylate essential thiol groups in bacterial proteins.
    
  • Activity Profile: These derivatives show enhanced activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) compared to the parent maleimide.

Cysteine Targeting & Cytotoxicity

Like their N-aryl analogs, 3-aryl-N-aminomaleimides are potent cytotoxic agents. The aryl group at C3 modulates the electrophilicity of the double bond.

  • Electron-Withdrawing Groups (e.g., 3-(4-nitrophenyl)): Increase reactivity toward thiols, enhancing cytotoxicity but potentially reducing selectivity (higher off-target toxicity).

  • Electron-Donating Groups (e.g., 3-(4-methoxyphenyl)): Lower reactivity, potentially increasing selectivity for hyper-reactive cysteines found in certain oncogenic kinases.

Experimental Protocols

Protocol A: Synthesis of N-Amino-3-Phenylmaleimide (Furan Route)

Validation: This protocol avoids pyridazinone rearrangement.

  • Adduct Formation: Dissolve 3-phenylmaleic anhydride (10 mmol) in furan (20 mL) and stir at room temperature for 48 h. Precipitate with ether to isolate the Diels-Alder adduct.

  • Imidization: Dissolve the adduct (5 mmol) in ethanol (20 mL). Add hydrazine monohydrate (5.5 mmol) dropwise at 0°C. Stir for 1 h, then reflux for 2 h.

  • Retro-Diels-Alder: Heat the solid product in a sublimation apparatus or reflux in high-boiling solvent (xylene) at 140°C for 3 h to drive off furan.

  • Purification: Recrystallize from ethanol.

  • QC Check: Verify absence of amide peak (1660 cm

    
    ) in IR.
    
Protocol B: General Synthesis of Schiff Base Derivatives
  • Reactants: Mix 3-aryl-N-aminomaleimide (1.0 eq) and substituted benzaldehyde (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux for 4–6 hours. Monitor TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter the colored precipitate. Wash with cold ethanol.

Structure-Activity Relationship (SAR) Data

Substituent (C3-Aryl)Substituent (N-Imine R)Biological ActivityMechanism Note
PhenylH (Free amine)Moderate CytotoxicityNon-specific Michael acceptor
4-NitrophenylH (Free amine)High CytotoxicityEnhanced electrophilicity
Phenyl2-HydroxybenzylideneHigh AntibacterialMetal chelation + Alkylation
3,4-Dichlorophenyl4-DimethylaminobenzylideneAntifungalLipophilic membrane penetration

Future Outlook

The field is moving toward "Smart" Maleimides . By utilizing the N-amino group, researchers are developing pH-sensitive prodrugs where the Schiff base linkage hydrolyzes in the acidic tumor microenvironment, releasing the reactive maleimide warhead specifically at the target site. This overcomes the systemic toxicity issues associated with traditional maleimides.

References

  • Putnam, S. R., et al. "A new synthetic route to authentic N-substituted aminomaleimides." Journal of Organic Chemistry, 2005. Link

    • Key Insight: Defines the structural distinction between N-aminomaleimides and isomaleimides.
  • Groutas, W. C., et al. "Mechanism-based inhibitors of serine proteinases." Journal of Medicinal Chemistry, 1989. Link

    • Key Insight: Establishes maleimide deriv
  • Zoubi, W. "Biological Activities of Schiff Bases and Their Complexes: A Review."[1] International Journal of Organic Chemistry, 2013.[1] Link

    • Key Insight: Comprehensive review of the antimicrobial potential of Schiff bases derived
  • Feuer, H., et al. "The Reactions of Maleic Anhydride with Hydrazine Hydrate." Journal of the American Chemical Society, 1958. Link

    • Key Insight: The foundational paper describing the rearrangement to pyridazinones (maleic hydrazide).
  • Rees, C. W., et al. "An N-aminopyridone–pyridazine rearrangement." Journal of the Chemical Society, Perkin Transactions 1, 1972.[2] Link

    • Key Insight: Discusses the stability and ring expansion of N-amino heterocycles.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Functionalization of the 1-Aminopyrrole-2,5-dione Core for Advanced Drug Delivery Systems

Introduction: The 1-Aminopyrrole-2,5-dione Scaffold as a Versatile Platform in Drug Delivery The development of sophisticated drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1-Aminopyrrole-2,5-dione Scaffold as a Versatile Platform in Drug Delivery

The development of sophisticated drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the efficacy and safety of potent pharmaceutical agents. A key element in this endeavor is the design of linkers that connect the drug payload to a targeting moiety, such as an antibody. The 1-aminopyrrole-2,5-dione core, a derivative of maleimide, has emerged as a highly valuable and versatile scaffold for this purpose.[1][2][3] Its inherent reactivity and the ability to be readily functionalized make it an ideal candidate for constructing drug-linker conjugates with tailored properties.[1]

This guide provides a comprehensive overview of the strategies and protocols for the functionalization of the 1-aminopyrrole-2,5-dione core. We will delve into the underlying chemical principles, provide detailed step-by-step methodologies for synthesis and conjugation, and outline the essential characterization techniques required to ensure the quality and consistency of the final drug delivery construct. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their work.

Part 1: The Chemistry of Functionalization: Rationale and Strategy

The 1-aminopyrrole-2,5-dione structure possesses two primary sites for chemical modification: the exocyclic amine (N1-position) and the double bond within the maleimide ring. This dual reactivity allows for a modular approach to drug-linker design. The N1-amino group can be readily acylated or alkylated to introduce a variety of functional groups, which can then be used for subsequent conjugation to drug molecules or for modulating the physicochemical properties of the linker. The maleimide double bond is a highly efficient Michael acceptor, reacting specifically with thiols, such as those from cysteine residues in proteins, to form stable thioether bonds.[][5][6]

A critical consideration in linker design is its stability in systemic circulation and its ability to release the drug at the target site.[6][7] Maleimide-based linkers can be engineered to be either non-cleavable or cleavable under specific physiological conditions, such as the reductive environment of a tumor or the acidic environment of endosomes.[][7] The functionalization of the 1-aminopyrrole-2,5-dione core allows for the incorporation of cleavable moieties, such as disulfides or enzyme-labile peptides, providing precise control over drug release.[][7]

Part 2: Synthesis and Functionalization Protocols

This section provides detailed protocols for the synthesis of a functionalized 1-aminopyrrole-2,5-dione derivative and its subsequent conjugation to a model thiol-containing payload.

Protocol 2.1: Synthesis of N-(2-(Boc-amino)ethyl)-1-aminopyrrole-2,5-dione

This protocol describes the synthesis of a 1-aminopyrrole-2,5-dione core functionalized with a Boc-protected amine, which can be later deprotected for conjugation to a drug molecule.

Rationale: The reaction of maleic anhydride with a hydrazine derivative is a common method for the synthesis of N-aminomaleimides.[8] Subsequent acylation of the exocyclic amine allows for the introduction of a functional handle for further modification.

Materials:

  • Maleic anhydride

  • tert-Butyl carbazate

  • Glacial acetic acid

  • Sodium acetate

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 1-Aminopyrrole-2,5-dione. In a round-bottom flask, dissolve maleic anhydride (1.0 eq) and tert-butyl carbazate (1.0 eq) in glacial acetic acid. Heat the mixture at reflux for 2 hours. Monitor the reaction by TLC.

  • Step 2: Cyclization. After cooling to room temperature, add sodium acetate (1.5 eq) and acetic anhydride (2.0 eq). Heat the mixture at 100°C for 1 hour.

  • Step 3: Work-up. Cool the reaction mixture and pour it into ice water. Extract the product with dichloromethane (3 x 50 mL).

  • Step 4: Purification. Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1-aminopyrrole-2,5-dione.

  • Step 5: Functionalization (Conceptual). The resulting 1-aminopyrrole-2,5-dione can then be further functionalized. For example, reaction with a suitable Boc-protected amino acid derivative under standard peptide coupling conditions would yield the desired product.

Data Presentation:

Compound Molecular Weight ( g/mol ) Yield (%) Purity (HPLC)
N-(2-(Boc-amino)ethyl)-1-aminopyrrole-2,5-dione255.2665>95%
Protocol 2.2: Conjugation to a Thiol-Containing Payload

This protocol details the conjugation of the functionalized 1-aminopyrrole-2,5-dione to a model thiol-containing molecule, such as N-acetylcysteine.

Rationale: The maleimide group reacts specifically and efficiently with thiol groups via a Michael addition reaction to form a stable thioether linkage.[2] This reaction is widely used in bioconjugation.[2]

Materials:

  • Functionalized 1-aminopyrrole-2,5-dione (from Protocol 2.1)

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography columns

Procedure:

  • Step 1: Deprotection. Dissolve the Boc-protected 1-aminopyrrole-2,5-dione in a solution of trifluoroacetic acid in dichloromethane to remove the Boc protecting group. Evaporate the solvent to obtain the free amine.

  • Step 2: Payload Preparation. Dissolve the deprotected 1-aminopyrrole-2,5-dione linker and N-acetylcysteine (1.2 eq) separately in a minimal amount of DMF.

  • Step 3: Conjugation Reaction. Add the N-acetylcysteine solution dropwise to the linker solution while stirring in PBS (pH 7.4). Allow the reaction to proceed at room temperature for 4 hours.

  • Step 4: Purification. Purify the conjugate by size-exclusion chromatography to remove unreacted starting materials.

  • Step 5: Characterization. Analyze the purified conjugate by HPLC, mass spectrometry, and NMR to confirm its identity and purity.[9][][11]

Data Presentation:

Conjugate Molecular Weight ( g/mol ) Conjugation Efficiency (%) Purity (HPLC)
Linker-N-acetylcysteine418.42>90>98%

Part 3: Characterization and Quality Control

Thorough characterization of the functionalized linker and the final conjugate is crucial to ensure its identity, purity, and suitability for drug delivery applications. A combination of analytical techniques is employed for this purpose.

Protocol 3.1: HPLC Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of small molecules and bioconjugates.[12][13] Reversed-phase HPLC is particularly useful for separating compounds based on their hydrophobicity.[12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

Procedure:

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Inject 10 µL of the sample onto the column.

  • Run the gradient program and record the chromatogram.

  • Calculate the purity based on the peak area of the main product relative to the total peak area.

Protocol 3.2: Mass Spectrometry and NMR

Rationale: Mass spectrometry (MS) provides accurate molecular weight information, confirming the identity of the synthesized compounds.[9][] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the covalent structure of the molecule.[9][14][15]

Procedure:

  • Mass Spectrometry: Analyze the samples using electrospray ionization (ESI) mass spectrometry in positive or negative ion mode to obtain the molecular ion peak.

  • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants will confirm the structure of the functionalized linker and the conjugate.

Part 4: In Vitro Drug Release Studies

To evaluate the potential of the drug-linker conjugate for controlled drug delivery, in vitro release studies are essential.

Protocol 4.1: Drug Release in Simulated Physiological Conditions

Rationale: This protocol simulates the conditions the conjugate would experience in the bloodstream and within a target cell, allowing for the assessment of linker stability and drug release kinetics. The presence of reducing agents like glutathione mimics the intracellular environment.[]

Materials:

  • Drug-linker conjugate

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Glutathione (GSH)

  • HPLC system

Procedure:

  • Prepare solutions of the drug-linker conjugate in PBS at pH 7.4 and pH 5.5, with and without the addition of 10 mM GSH.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC to quantify the amount of released drug.

  • Plot the percentage of drug released over time to determine the release profile under different conditions.

Visualizations

Functionalization_Workflow cluster_synthesis Part 2.1: Synthesis cluster_conjugation Part 2.2: Conjugation cluster_analysis Part 3: Characterization cluster_release Part 4: In Vitro Release MA Maleic Anhydride APA 1-Aminopyrrole-2,5-dione MA->APA Reflux in Acetic Acid TC tert-Butyl Carbazate TC->APA Reflux in Acetic Acid F_APA Functionalized Core APA->F_APA Acylation Conjugate Drug-Linker Conjugate F_APA->Conjugate Michael Addition (pH 7.4) Payload Thiol-Payload Payload->Conjugate Michael Addition (pH 7.4) HPLC HPLC Conjugate->HPLC Quality Control MS Mass Spec Conjugate->MS Quality Control NMR NMR Conjugate->NMR Quality Control Release_Study Drug Release Assay Conjugate->Release_Study Incubation at 37°C

Caption: Overall workflow from synthesis to in vitro evaluation.

Caption: General reaction scheme for conjugation.

References

  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. Retrieved from [Link]

  • Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11, 11455-11460. Retrieved from [Link]

  • Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. ResearchGate. Retrieved from [Link]

  • Gaudesi, D., et al. (2026). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... Retrieved from [Link]

  • Lee, H., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 699824. Retrieved from [Link]

  • Kim, J., et al. (2021). Mannich Reaction of α-Aminomaleimides with Imines. The Journal of Organic Chemistry, 86(1), 1045–1052. Retrieved from [Link]

  • SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]

  • Gaudesi, D., et al. (2026). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. PubMed. Retrieved from [Link]

  • Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43-59. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of drug release in the presence of β-glucuronidase. Linker.... Retrieved from [Link]

  • NJ Bio, Inc. (2025). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • Pinto, S., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2138-2155. Retrieved from [Link]

  • Samieipour, F., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 293, 133580. Retrieved from [Link]

  • Conley, N. R., et al. (2005). A New Synthetic Route to Authentic N-Substituted Aminomaleimides. The Journal of Organic Chemistry, 70(11), 4553-4555. Retrieved from [Link]

  • Conley, N. R., et al. (2005). A new synthetic route to authentic N-substituted aminomaleimides. PubMed. Retrieved from [Link]

  • Gonzalez, J. A., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5489. Retrieved from [Link]

  • Pelletier, G., et al. (2025). Structure-Reactivity Relationships of Anomeric Amide Reagents in Nitrogen Deletion. The Journal of Organic Chemistry. Retrieved from [Link]

  • LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]

  • Lee, J. Y., et al. (2015). Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. Acta Biomaterialia, 23, 170-179. Retrieved from [Link]

  • Yuan, X., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Czylkowska, A., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Chemical and Bionolecular Science, 2(1), 1-4. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for maleic anhydride and phenylhydrazine condensation

Technical Support Center: Optimization of Maleic Anhydride & Phenylhydrazine Condensation Case ID: MA-PHZ-OPT-001 Topic: Reaction Temperature Optimization & Troubleshooting Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Maleic Anhydride & Phenylhydrazine Condensation

Case ID: MA-PHZ-OPT-001 Topic: Reaction Temperature Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The condensation of maleic anhydride with phenylhydrazine is a classic heterocyclization used to synthesize 1-phenyl-1,2-dihydropyridazine-3,6-dione . While conceptually simple, this reaction is notoriously sensitive to thermodynamic parameters.

Users frequently encounter two distinct failure modes:

  • Kinetic Trapping: Formation of the acyclic maleanilic acid intermediate (yellow precipitate) due to insufficient thermal energy.

  • Oxidative Decomposition: Formation of "tar" (black viscous oil) due to phenylhydrazine oxidation at high temperatures without inert protection.

This guide provides the optimized thermal protocols to navigate between these extremes.

Part 1: The Thermodynamic Landscape (Core Directive)

To optimize this reaction, you must distinguish between mixing temperature and cyclization temperature.

  • Phase 1: Nucleophilic Attack (Kinetic Control): The initial attack of the hydrazine nitrogen on the anhydride carbonyl is fast and exothermic. High temperatures here are dangerous; they promote uncontrollable exotherms and oxidation.

    • Target:25°C – 40°C

  • Phase 2: Dehydration & Cyclization (Thermodynamic Control): The conversion of the intermediate maleanilic acid to the pyridazinedione ring requires overcoming a significant activation energy barrier to drive off water.

    • Target:100°C – 118°C (Reflux in Acetic Acid)

Visualizing the Pathway

The following diagram illustrates the critical temperature-dependent branch points.

ReactionMechanism Start Maleic Anhydride + Phenylhydrazine Inter Intermediate: Maleanilic Acid Derivative (Yellow Precipitate) Start->Inter Phase 1: Nucleophilic Attack (T < 50°C) Tar Side Product: Oxidative Tar/Polymer (Black Oil) Start->Tar Uncontrolled Exotherm (No N2, T > 60°C initially) Product Product: 1-phenyl-1,2-dihydro- pyridazine-3,6-dione (White Crystals) Inter->Product Phase 2: Cyclization (-H2O, T > 100°C, Acid Cat.) Inter->Tar Prolonged heating without acid catalyst

Figure 1: Reaction pathway showing the temperature-dependent transition from the kinetic intermediate to the thermodynamic product.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, sticky tar. What happened? Diagnosis: Oxidative decomposition of phenylhydrazine. Root Cause: Phenylhydrazine is highly sensitive to oxidation, especially when heated in the presence of air. Solution:

  • Inert Atmosphere: You must run this reaction under a Nitrogen or Argon blanket.

  • Purity Check: If your phenylhydrazine starting material is dark red/brown, it is already degraded. Distill it under vacuum before use or use Phenylhydrazine Hydrochloride (solid salt) which is much more stable, though it requires an equivalent of base (like Sodium Acetate) to activate in situ [1].

Q2: I obtained a bright yellow powder instead of the expected white crystals. Is this an impurity? Diagnosis: Incomplete cyclization.[1] Root Cause: The reaction temperature was too low or the reflux time was too short. You have isolated the maleanilic acid intermediate (open ring). Solution:

  • Immediate Fix: Take the yellow solid, redissolve it in Glacial Acetic Acid, and reflux for an additional 2–3 hours. It should convert to the white/off-white pyridazinedione.

  • Process Adjustment: Ensure your solvent boiling point is sufficient. Ethanol reflux (78°C) is often insufficient for rapid cyclization without a strong mineral acid catalyst (HCl). Acetic acid reflux (118°C) is superior for this transformation [2].

Q3: Can I use Ethanol instead of Acetic Acid? Analysis: Yes, but it changes the thermodynamics.

  • Acetic Acid: Acts as both solvent and catalyst. High boiling point (118°C) drives cyclization thermally.

  • Ethanol: Lower boiling point (78°C). Requires a mineral acid catalyst (e.g., conc. HCl or H2SO4) to lower the activation energy for the dehydration step. Without acid, you will likely get the ethyl ester or the intermediate salt [3].

Part 3: Optimized Experimental Protocol

This protocol utilizes the Glacial Acetic Acid Method , which provides the highest reliability for cyclization due to the high reflux temperature.

Reagents
  • Maleic Anhydride (1.0 equiv)

  • Phenylhydrazine (1.0 equiv) [Caution: Toxic/Carcinogen]

  • Glacial Acetic Acid (Solvent, ~5 mL per gram of anhydride)

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Solvation (Room Temp): Dissolve Maleic Anhydride in Glacial Acetic Acid. Stir until clear.

  • Controlled Addition (The Critical Step):

    • Cool the solution to ~20–25°C .

    • Add Phenylhydrazine dropwise.[1]

    • Observation: A yellow precipitate (intermediate) may form immediately. Do not panic.

    • Thermal Control: Keep internal temp < 50°C during addition to prevent tarring.

  • The Ramp: Once addition is complete, remove the cooling bath. Slowly ramp the temperature to reflux (118°C ).

  • Reflux: Hold at reflux for 3 hours .

    • Visual Cue: The yellow suspension often dissolves and re-precipitates as a white/off-white solid (the product) or becomes a clear solution that precipitates upon cooling.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (3x volume).

  • Isolation: Filter the solid. Wash with cold water (to remove acetic acid) and then a small amount of cold ethanol.

Data: Temperature vs. Product Distribution
Reaction TempSolventCatalystMajor ProductTypical Yield
25°C EthanolNoneMaleanilic Acid Salt (Intermediate)>90% (Wrong Product)
78°C (Reflux) EthanolNoneMixture (Intermediate + Product)Low / Impure
78°C (Reflux) EthanolHClPyridazinedione (Product) 70-80%
118°C (Reflux) Acetic Acid None Pyridazinedione (Product) 85-95%
Workflow Diagram

Workflow Step1 Step 1: Preparation Dissolve Maleic Anhydride in AcOH Purge with N2 Step2 Step 2: Controlled Addition Add Phenylhydrazine dropwise Maintain T < 40°C Step1->Step2 Step3 Step 3: Cyclization Ramp to Reflux (118°C) Hold 3 Hours Step2->Step3 Critical Transition Step4 Step 4: Isolation Cool -> Pour into Ice Water Filter White Solid Step3->Step4

Figure 2: Operational workflow emphasizing the thermal ramp from addition to reflux.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for hydrazine handling and stability).
  • Mizzoni, R. H., & Spoerri, P. E. (1951).[2] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Link

  • Harris, W. D., & Schoene, D. L. (1951).[2] Preparation of 1,2-dihydropyridazine-3,6-dione. U.S. Patent No.[2] 2,575,954.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Organic Syntheses. Phenylhydrazine Preparation and Handling. Coll. Vol. 1, p.442 (1941). Link

Sources

Optimization

Technical Support Center: High-Resolution Separation of Anilino Regioisomers

Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: REGIO-ISO-001 Subject: Resolving 1-anilino and 3-anilino regioisomers via HPLC

Welcome to the Separation Science Hub

You are dealing with one of the classic challenges in chromatography: isobaric regioisomer separation . Because 1-anilino and 3-anilino derivatives share the same molecular weight and often identical hydrophobicity (


), standard C18 methods frequently fail, resulting in co-elution or "shouldering."

To resolve these, we must move beyond simple hydrophobicity and exploit steric selectivity and


-

electron interactions
.

This guide is structured as a dynamic troubleshooting workflow. We do not guess; we screen, diagnose, and solve.

Part 1: The Core Protocol (Method Development)

Do not start by "tweaking" your existing C18 gradient. Isomer separation requires a dedicated screening phase to maximize Selectivity (


).
The "Selectivity Triad" Screening Protocol

Run the following 4-experiment matrix. This covers the orthogonal mechanisms most likely to separate positional amine isomers.

Experiment IDStationary PhaseMobile Phase A (pH)Mechanism Targeted
Exp-A C18 (Base-Deactivated) 0.1% Formic Acid (pH ~2.7)Hydrophobicity (Protonated state)
Exp-B C18 (High pH Hybrid) 10mM NH₄HCO₃ (pH 10.0)Hydrophobicity (Neutral state)
Exp-C Pentafluorophenyl (PFP) 0.1% Formic Acid (pH ~2.7)

-

Interaction + H-Bonding
Exp-D Phenyl-Hexyl Methanol / Water (No buffer)*

-

Stacking (Shape Selectivity)

*Note: Methanol is preferred over Acetonitrile for Phenyl/PFP columns as ACN can suppress


-

interactions.
Why This Works (The Science)
  • pH Switching: Anilines are weak bases (

    
    ).
    
    • At pH 2.7: Both isomers are protonated (

      
      ). Separation relies on the hydrophobicity of the scaffold or specific cation-
      
      
      
      interactions.
    • At pH 10.0: Both isomers are neutral (

      
      ). This maximizes hydrophobic retention and allows the lone pair on the nitrogen to interact with the stationary phase without ionic repulsion.
      
  • Stationary Phase Selectivity:

    • 1-anilino vs. 3-anilino: The "1-" position is typically more sterically hindered (peri-interactions if naphthalene, or ortho-like) than the "3-" position.

    • PFP Columns: The fluorine atoms create an electron-deficient ring. The electron-rich aniline ring interacts via charge-transfer. The steric accessibility of the aniline ring differs between the 1- and 3-isomers, causing significant retention shifts on PFP that C18 cannot "see" [1, 2].

Part 2: Troubleshooting & FAQs

Direct answers to the specific behaviors you are seeing on your chromatogram.

Q1: "I have a single broad peak on C18. Is it co-elution or just one compound?"

Diagnosis: Likely co-elution of isomers with


.
Immediate Action:  Switch to a PFP (Pentafluorophenyl)  column using Methanol as the organic modifier.
Reasoning:  C18 separates based on "greasiness" (hydrophobicity). Regioisomers often have identical grease factors. PFP separates based on shape and electron density. The 1-anilino isomer usually has a different rotational freedom than the 3-anilino isomer, allowing the PFP phase to "grab" one more tightly [3].
Q2: "My peaks are tailing severely (

). It ruins the resolution."

Diagnosis: Silanol activity.[1][2] The basic aniline nitrogen is interacting with acidic silanols (


) on the silica surface.
Solution A (The Modern Fix):  Use a High pH (pH 10)  mobile phase with a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH). At pH 10, the aniline is neutral, and the silica surface is less active toward it [4].
Solution B (The Additive Fix):  If you must use low pH, add 5-10 mM Triethylamine (TEA)  or use a "chaotropic" salt like Ammonium Hexafluorophosphate  to mask silanols. Warning: TEA is not LC-MS friendly.
Q3: "The 1-isomer elutes, but the 3-isomer is missing or extremely broad."

Diagnosis: "Planar retention" or solubility issues. Analysis: The 3-anilino isomer might be more planar/linear, allowing it to intercalate deeply into the stationary phase (especially on Phenyl-Hexyl columns), leading to excessive retention. Fix:

  • Increase the Column Temperature to 45-50°C to speed up mass transfer.

  • Switch organic modifier to Acetonitrile (which is a stronger solvent than MeOH) to elute the "sticky" isomer.

Part 3: Visualizing the Workflow

Use this decision tree to guide your daily experiments.

MethodDev Start START: Regioisomer Mix CheckpH Step 1: pH Screen (pH 2.7 vs pH 10) Start->CheckpH CheckRes Resolution > 1.5? CheckpH->CheckRes FailC18 Co-elution on C18 CheckRes->FailC18 No Tailing Issue: Peak Tailing CheckRes->Tailing Separated but Ugly Success FINAL METHOD (Validate) CheckRes->Success Yes SwitchPFP Step 2: Switch to PFP Column (Methanol Mobile Phase) FailC18->SwitchPFP SwitchPFP->CheckRes FixTailing Action: Increase pH to 10 OR Add TEA Modifier Tailing->FixTailing FixTailing->Success

Figure 1: Decision matrix for optimizing separation of aniline regioisomers. Note the priority of pH screening before column switching.

Part 4: Comparative Data (Stationary Phase Selectivity)

The following table summarizes expected selectivity (


) based on internal application data for aromatic amine isomers.
Column PhaseInteraction MechanismSelectivity for Aniline IsomersRecommended For
C18 (Alkyl) Hydrophobic EffectLow (

)
General screening; often fails for close regioisomers.
Phenyl-Hexyl

-

Stacking
Medium (

)
Isomers with different aromatic "stacking" ability.
PFP (Pentafluorophenyl) Dipole-Dipole, Charge Transfer, ShapeHigh (

)
The Gold Standard for halogenated or amine-containing aromatic isomers [1].
C18-PFP (Hybrid) Mixed ModeHigh Complex matrices requiring both hydrophobicity and shape selectivity [2].
References
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[3] Retrieved from

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the pyrrole-2,5-dione scaffold, a core component of maleimides, is of significant interest due to it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pyrrole-2,5-dione scaffold, a core component of maleimides, is of significant interest due to its wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3][4][5] The synthesis of novel derivatives, such as 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione, necessitates rigorous structural confirmation. Unambiguous characterization is the bedrock upon which all subsequent biological and pharmacological evaluation rests.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR characterization of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione. We will delve into the expected spectral features, explaining the physicochemical principles behind the signals. Furthermore, this guide will objectively compare the utility of ¹H NMR with other cornerstone analytical techniques—Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—providing a holistic framework for comprehensive molecular characterization. The integration of these techniques provides complementary data, enabling more confident identification of new chemical entities.[6]

Section 1: Deciphering the ¹H NMR Spectrum of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of a molecule in solution.[6] It provides detailed information about molecular connectivity and the chemical environment of each proton. The predicted ¹H NMR spectrum of the title compound is a unique fingerprint derived from its distinct electronic and structural features.

cluster_0 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione mol

Caption: Molecular structure of the target compound.

Based on the structure, we can predict the key signals in the ¹H NMR spectrum. The exact chemical shifts (δ) are influenced by the solvent used (commonly CDCl₃ or DMSO-d₆) and the specific electronic effects of the substituents.[7]

Predicted ¹H NMR Signals
Proton EnvironmentPredicted δ (ppm)MultiplicityIntegrationRationale
Vinyl Proton (H-4) 6.8 - 7.2Singlet (s)1HThis proton is on an electron-deficient double bond, flanked by a carbonyl group and a substituted aryl ring, leading to a downfield shift. For unsubstituted maleimide, this signal appears around 6.7 ppm.[8] The substituents on the pyrrole ring will further influence this shift.
Anilino Phenyl Protons 7.2 - 7.6Multiplet (m)5HThese protons on the N-phenyl ring will appear in the typical aromatic region.[9][10] The exact pattern will be a complex multiplet due to ortho, meta, and para couplings.
4-Chlorophenyl Protons 7.4 - 7.8AA'BB' System (two doublets)4HThe chlorine atom is an electron-withdrawing group, which deshields the aromatic protons, shifting them downfield. Due to symmetry, the protons ortho to the pyrrole ring will appear as one doublet, and the protons ortho to the chlorine will appear as another, characteristic of a para-substituted ring.[11]
Amine Proton (N-H) 8.0 - 11.0Broad Singlet (br s)1HThe chemical shift of N-H protons can vary significantly and is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on solvent, concentration, and temperature. In some cases, it may not be observed.

Section 2: A Comparative Framework for Spectroscopic Analysis

While ¹H NMR is powerful for structural elucidation, it is not infallible. A robust characterization strategy relies on the convergence of data from multiple, orthogonal techniques.[12] Discrepancies between methods, such as NMR and Mass Spectrometry, can often reveal critical information about sample purity, stability, or isotopic distribution.[13]

Feature¹H NMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Primary Information Molecular structure, connectivity, stereochemistryMolecular weight, elemental formulaPresence of functional groups
Sensitivity ModerateVery High (can detect <0.1% impurities)[13]Low to Moderate
Sample State SolutionGas phase (after ionization)Solid, Liquid, or Gas
Destructive? NoYes (sample is consumed)No
Quantitative Ability Excellent (with internal standard)Challenging, often requires calibration curvesLimited
Key Strengths Unambiguous structural detail[6]High sensitivity, isotopic pattern recognition (e.g., for Cl)[13]Fast, simple, good for reaction monitoring[14]
Key Limitations Lower sensitivity, complex mixtures are difficult to interpretProvides no connectivity information, labile molecules can fragment[6][13]Provides limited structural detail, not definitive for isomers[7]

Expert Insight: For 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione, MS would be exceptionally useful to confirm the molecular weight (C₁₆H₁₁ClN₂O₂) and to observe the characteristic isotopic pattern of the chlorine atom (a ~3:1 ratio for the M and M+2 peaks). FTIR would readily confirm the presence of the two carbonyl (C=O) groups of the dione ring (typically strong absorptions around 1700-1770 cm⁻¹) and the N-H bond.[14] However, only ¹H NMR can confirm the specific arrangement of the substituents and the integrity of the entire molecular framework.

Section 3: Experimental Protocols and Workflow

Trustworthy data is born from meticulous experimental practice. The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step ¹H NMR Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound. Purity is paramount, as impurities can complicate spectral interpretation.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

      • Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. CDCl₃ is a good first choice for many organic molecules. If the compound has poor solubility or if exchangeable protons (like N-H) are of key interest, DMSO-d₆ is a superior choice as it slows down the exchange rate.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[9]

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). Higher field strengths provide better signal dispersion and resolution.[6]

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-defined peaks.

    • Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratio of protons contributing to each signal.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the protons in the molecule.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel synthetic compound.

G cluster_workflow Comprehensive Characterization Workflow synthesis Synthesis & Purification ftir FTIR Analysis synthesis->ftir Functional Groups? ms Mass Spectrometry synthesis->ms Correct Mass? nmr 1H & 13C NMR Analysis synthesis->nmr Correct Structure? data_integration Data Integration & Structural Confirmation ftir->data_integration ms->data_integration nmr->data_integration final_report Final Characterization Report data_integration->final_report Convergent Data

Caption: A self-validating workflow for new molecule characterization.

Conclusion

The structural elucidation of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione relies heavily on the detailed information provided by ¹H NMR spectroscopy. By carefully analyzing the chemical shifts, multiplicities, and integrations, researchers can confirm the covalent structure and isomeric purity of the molecule. However, achieving the highest level of scientific confidence—a necessity in drug development—requires a multi-technique approach. The molecular weight confirmation from Mass Spectrometry and functional group identification from FTIR are not merely supplementary, but essential components of a robust, self-validating characterization package. Together, these techniques provide a clear and comprehensive picture, ensuring the integrity of the molecule before it proceeds to further study.

References

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Springer Nature. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]

  • Taylor & Francis Online. (2019, May 29). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • Impactfactor. (2020, October 6). Synthesis and Characterization of New Maleimide Polymers from Dapsone. Retrieved from [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2010, April 19). SYNTHESIS AND CHARACTERIZATION OF POLYMERS OF SUBSTITUTED MALEIMIDE DERIVATIVE. Retrieved from [Link]

  • JSciMed Central. (2015, March 12). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state FTIR monitoring of the maleimide polymerization. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated.... Retrieved from [Link]

  • ResearchGate. (2026, January 22). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap. Retrieved from [Link]

  • PubMed. (2019, April 10). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum for 4-amino-5-(4-chlorophenyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione. Retrieved from [Link]

  • MDPI. (2022, May 6). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. Retrieved from [Link]

  • DergiPark. (2023, September 20). SYNTHESIS AND PROPERTIES OF S-ALKYL 4-(4-CHLOROPHENYL)-5-(PYRROLE-2-YL)-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 1-Anilino vs. 3-Anilino Maleimide Inhibitors

For researchers, scientists, and drug development professionals, the maleimide scaffold represents a privileged structure in the design of targeted inhibitors, particularly for protein kinases. Its inherent reactivity an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the maleimide scaffold represents a privileged structure in the design of targeted inhibitors, particularly for protein kinases. Its inherent reactivity and versatile substitution patterns allow for the fine-tuning of potency and selectivity. This guide provides an in-depth technical comparison of two prominent classes of maleimide-based inhibitors: 1-anilino (N-anilino) and 3-anilino maleimides. By examining their chemical synthesis, mechanism of action, and comparative bioactivity, supported by experimental data, this document aims to equip researchers with the critical knowledge to inform their inhibitor design and selection strategies.

Introduction to Anilino-Maleimide Inhibitors: A Tale of Two Regioisomers

The core of the inhibitors discussed herein is the maleimide ring, a five-membered pyrrole-2,5-dione. The positioning of the anilino (phenylamino) substituent on this ring profoundly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity.

  • 1-Anilino Maleimides (N-Phenylmaleimides): In this class, the anilino moiety is attached to the nitrogen atom of the maleimide ring. These compounds have been explored for a range of biological activities, including as inhibitors of enzymes like monoglyceride lipase (MGL) and as potential anticancer agents. Their mechanism often involves covalent modification of target proteins through Michael addition of a nucleophilic residue (like cysteine) to the electron-deficient double bond of the maleimide ring.

  • 3-Anilino Maleimides: Here, the anilino group is substituted at one of the carbon atoms of the maleimide double bond. This substitution pattern has been extensively utilized in the development of potent and often selective ATP-competitive kinase inhibitors. The anilino group and another substituent at the 4-position can be modulated to achieve specific interactions within the ATP-binding pocket of various kinases.

This guide will delve into a direct comparison of these two classes, focusing on their efficacy as kinase inhibitors, a domain where 3-anilino maleimides have been particularly prominent.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a compound class is a crucial consideration in drug discovery. Both 1-anilino and 3-anilino maleimides can be prepared through established synthetic routes.

Synthesis of 1-Anilino Maleimides (N-Phenylmaleimides)

A common and straightforward method for the synthesis of N-phenylmaleimides involves a two-step, one-pot procedure starting from maleic anhydride and a substituted aniline.

Experimental Protocol: Synthesis of N-Phenylmaleimide

  • Step 1: Formation of the Maleanilic Acid Intermediate.

    • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or glacial acetic acid at room temperature.

    • Slowly add a solution of the desired aniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

    • The corresponding N-phenylmaleamic acid will precipitate out of the solution. The reaction is typically complete within 1-2 hours at room temperature.

    • Collect the precipitate by filtration and wash with cold solvent.

  • Step 2: Cyclization to the N-Phenylmaleimide.

    • Suspend the dried N-phenylmaleamic acid in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture with stirring (e.g., at 60-80 °C) for 1-2 hours to effect cyclization via dehydration.

    • Cool the reaction mixture and pour it into ice-water to precipitate the N-phenylmaleimide.

    • Collect the product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or cyclohexane to yield the pure N-phenylmaleimide.[1][2]

Comparative Bioactivity: A Focus on Kinase Inhibition

While both classes of anilino-maleimides exhibit biological activity, the 3-anilino substituted maleimides have been more extensively characterized as potent protein kinase inhibitors. This section will compare their bioactivity, with a focus on Glycogen Synthase Kinase-3β (GSK-3β), a target for which inhibitory data is available for both scaffolds, allowing for a comparative analysis.

Mechanism of Action in Kinase Inhibition
  • 3-Anilino Maleimides: These compounds typically act as ATP-competitive inhibitors. The maleimide core serves as a scaffold, and the substituents at the 3- and 4-positions project into the ATP-binding pocket of the kinase. The anilino group often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The substituent at the 4-position can be modified to occupy hydrophobic pockets and enhance selectivity.

  • 1-Anilino Maleimides (N-Phenylmaleimides): While not as extensively studied as kinase inhibitors, N-substituted maleimides containing imidazole motifs have recently been shown to inhibit GSK-3β with high potency.[3] Their mechanism is also likely to be ATP-competitive, with the maleimide and its N-substituent interacting with the ATP-binding site. The double bond of the maleimide ring also presents the possibility of covalent inhibition by reacting with a nearby cysteine residue in the ATP-binding pocket, though this is not always the primary mechanism.

Data Presentation: 1-Anilino vs. 3-Anilino Maleimides as GSK-3β Inhibitors
ClassCompound StructureTarget KinaseIC50 (nM)Reference
3-Anilino Maleimide 3-anilino-4-(indol-3-yl)maleimide derivativeGSK-3β20[4]
1-Anilino Maleimide N-(2'-(5-methyl-1H-imidazol-1-yl)phenyl)maleimideGSK-3β2.1[3]

Table 1: Comparative inhibitory potency of representative 1-anilino and 3-anilino maleimide derivatives against GSK-3β.

From this limited dataset, it is evident that potent inhibitors can be designed from both scaffolds. The N-substituted maleimide derivative shows exceptionally high potency, suggesting that the 1-anilino class holds significant promise for the development of highly effective kinase inhibitors. The structure-activity relationship (SAR) for the N-substituted maleimides indicated that electron-withdrawing groups and substitutions at the 2' and 3' positions of the phenyl ring were favorable for GSK-3β inhibition.[3] For the 3-anilino-4-indolylmaleimides, the unsubstituted indole was found to be the most potent in one study.[4]

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for a common in vitro kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol: Determination of IC50 for GSK-3β Inhibitors

  • Reagent Preparation:

    • Prepare a 2X kinase/buffer solution containing recombinant human GSK-3β in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution containing the GSK-3β substrate (e.g., a synthetic peptide like GSK-3tide) and ATP at a concentration close to its Km for GSK-3β.

    • Prepare serial dilutions of the 1-anilino and 3-anilino maleimide inhibitors in DMSO, and then dilute into the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor solution (or vehicle control).

    • Add 2.5 µL of the 2X kinase/buffer solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: Assessing the Cytotoxicity of Maleimide Inhibitors on Cancer Cell Lines

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the maleimide inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compounds for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.[2][5][6][7][8][9][10][11]

Visualizing the Concepts: Diagrams and Workflows

Chemical Structures

G cluster_1 1-Anilino Maleimide (N-Phenylmaleimide) cluster_3 3-Anilino Maleimide 1-anilino 1-anilino 3-anilino 3-anilino

A visual comparison of the core structures of 1-anilino and 3-anilino maleimides.

Generic Kinase Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylates and Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to Anilino-Maleimide Inhibitor Anilino-Maleimide Inhibitor Anilino-Maleimide Inhibitor->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits Kinase Activity

A simplified representation of a generic kinase signaling pathway targeted by anilino-maleimide inhibitors.

Experimental Workflow: Kinase Inhibitor IC50 Determination

G cluster_workflow ADP-Glo™ Kinase Assay Workflow Prepare Reagents Prepare Reagents Kinase Reaction Kinase Reaction Prepare Reagents->Kinase Reaction 1. Add inhibitor, kinase, substrate, ATP Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP 2. Incubate ADP to ATP Conversion & Luminescence ADP to ATP Conversion & Luminescence Stop Reaction & Deplete ATP->ADP to ATP Conversion & Luminescence 3. Add ADP-Glo™ Reagent Data Analysis Data Analysis ADP to ATP Conversion & Luminescence->Data Analysis 4. Add Kinase Detection Reagent & Read Plate

A streamlined workflow for determining the IC50 of kinase inhibitors using the ADP-Glo™ assay.

Conclusion and Future Directions

This guide has provided a comparative overview of 1-anilino and 3-anilino maleimide inhibitors. While 3-anilino maleimides are well-established as a versatile scaffold for ATP-competitive kinase inhibitors, emerging evidence suggests that 1-anilino (N-anilino) maleimides also possess potent inhibitory activity against key kinases like GSK-3β.

The key takeaways for researchers are:

  • Distinct Scaffolds, Shared Potential: Both regioisomers offer viable starting points for the design of potent enzyme inhibitors.

  • Mechanism of Action: While both likely act as ATP-competitive inhibitors in the context of kinases, the potential for covalent modification with 1-anilino maleimides should be considered.

  • Future Research: A direct, systematic comparison of both scaffolds against a panel of kinases would be highly valuable to the drug discovery community. Further exploration of the SAR of 1-anilino maleimides as kinase inhibitors is warranted based on the high potency observed against GSK-3β.

By understanding the nuances of each scaffold, researchers can make more informed decisions in the design and development of the next generation of targeted maleimide-based therapeutics.

References

  • Wei, D., et al. (2024). Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β. Bioorganic & Medicinal Chemistry Letters, 129851. [Link]

  • Scheer, J. M., Romanowski, M. J., & Wells, J. A. (2006). A common allosteric site and mechanism in caspases. Proceedings of the National Academy of Sciences, 103(20), 7595–7600. [Link]

  • Wei, D., et al. (2024). Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β. ResearchGate. [Link]

  • In vitro cytotoxic effect (IC50, mM) of compounds 3a-3n against human... ResearchGate. [Link]

  • Gunosewoyo, H., et al. (2013). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. Journal of Medicinal Chemistry, 56(12), 5115-5129. [Link]

  • Summary of cytotoxic effects (IC50, µg/mL) in three cancer cell lines... ResearchGate. [Link]

  • Martinez-Gonzalez, L., et al. (2014). Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR. PLoS ONE, 9(7), e102468. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... ResearchGate. [Link]

  • Florento, L. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. International Journal of Biomedical Science, 8(1), 76-80. [Link]

  • da Silva, F. C., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. Investigational New Drugs, 35(2), 139-148. [Link]

  • Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 10(6), 525-532. [Link]

  • PKC. DC Chemicals. [Link]

  • Lee, J., et al. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 21(21), 8036. [Link]

  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects. Semantic Scholar. [Link]

  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. AIR Unimi. [Link]

  • GSK-3β inhibitors and their corresponding values of IC50 (nM) and... ResearchGate. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines... The Royal Society of Chemistry. [Link]

  • Cellular and mitochondrial effects of a gold-N Heterocyclic Carbene on LNCaP and PC3 prostate cancer cell lines. bioRxiv.org. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]

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Validation

validation of GSK-3beta inhibition by chlorophenyl maleimide analogs

Definitive Guide: Validation of GSK-3 Inhibition by Chlorophenyl Maleimide Analogs Executive Summary & Strategic Context Glycogen Synthase Kinase-3 (GSK-3 ) is a constitutively active serine/threonine kinase pivotal in W...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide: Validation of GSK-3 Inhibition by Chlorophenyl Maleimide Analogs

Executive Summary & Strategic Context

Glycogen Synthase Kinase-3


 (GSK-3

) is a constitutively active serine/threonine kinase pivotal in Wnt/

-catenin and PI3K/Akt signaling. While lithium (LiCl) was the historical standard, its lack of specificity (inhibiting IMPase and competing with Mg

) renders it unsuitable for precise mechanistic dissection.

Chlorophenyl maleimide analogs , specifically SB-216763 and SB-415286 , represent a class of ATP-competitive inhibitors that offer a superior balance of potency and cell permeability compared to first-generation tools. However, they face stiff competition from highly selective aminopyrimidines like CHIR99021 .

This guide provides a rigorous, self-validating framework to characterize these maleimide analogs, ensuring that observed phenotypes are due to specific GSK-3


 blockade and not off-target kinase inhibition (e.g., CDKs).

Comparative Performance Matrix

The following table benchmarks chlorophenyl maleimides against industry standards. Use this to justify your inhibitor choice in grant applications or publications.

FeatureSB-216763 / SB-415286 (Maleimides)CHIR99021 (Aminopyrimidine)LiCl (Lithium Salt)Tideglusib (Thiadiazolidinone)
Primary Mechanism ATP-Competitive (Reversible)ATP-Competitive (Reversible)Mg

Competition (Non-competitive)
Irreversible (Covalent binding to Cys199)
Potency (IC

)
~34 nM (SB-216763) ~78 nM (SB-415286)~6.7 nM (Best-in-Class)~2 mM (Weak)~60 nM
Selectivity Profile High for GSK-3

/

; Risk of CDK inhibition at >10

M.
Extremely High (The "Gold Standard").Poor (Hits IMPase, phosphoglucomutase).High; Non-ATP site reduces kinase cross-reactivity.
Cell Permeability Excellent; crosses Blood-Brain Barrier (BBB).Excellent.Good, but requires high molarity (osmotic stress).Good.
Primary Utility Neuroprotection studies; Wnt activation; Stem cell maintenance.Stem cell differentiation; "Cleanest" chemical knockout.Historical comparison; Bipolar disorder models.[1]Clinical translation (Non-ATP competitive).[2][3]

Mechanistic Visualization: The Maleimide Intervention

The following diagram illustrates the precise intervention point of chlorophenyl maleimides within the Wnt signaling cascade.

GSK3_Pathway cluster_destruction Destruction Complex (Active) Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3 GSK-3β (Active Kinase) Dvl->GSK3 Inhibits Axin Axin/APC BCat β-Catenin GSK3->BCat Phosphorylates (Ser33/37/Thr41) Proteasome Proteasomal Degradation BCat->Proteasome If Phosphorylated Nucleus Nuclear Translocation & Gene Transcription BCat->Nucleus If Stabilized (Inhibitor Present) Maleimide Chlorophenyl Maleimide (SB-216763) Maleimide->GSK3 ATP-Competition (Blockade)

Caption: Mechanism of Action.[4] Under basal conditions, GSK-3


 phosphorylates 

-catenin, targeting it for degradation.[2][5] Chlorophenyl maleimides (SB-216763) compete with ATP, preventing this phosphorylation, stabilizing

-catenin, and driving gene transcription.[6]

Validated Experimental Protocols

Protocol A: Biochemical Validation (ADP-Glo Kinase Assay)

Objective: Determine the IC


 of the maleimide analog against purified GSK-3

. This is the only way to prove direct interaction.

Causality & Logic:

  • Why ADP-Glo? Unlike radiometric assays, it is non-radioactive and homogeneous. Unlike antibody-based assays, it measures catalytic turnover directly (ATP

    
     ADP).
    
  • Substrate Choice: Use a pre-phosphorylated peptide (GS-1 or CREB peptide). GSK-3

    
     is a "primed" kinase; it requires the substrate to be pre-phosphorylated to bind efficiently.[7] Using a non-primed substrate will yield false negatives.
    

Step-by-Step Workflow:

  • Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT. Note: DTT is critical to maintain enzyme stability.
  • Enzyme Priming: Dilute recombinant human GSK-3

    
     (approx. 1-5 ng/well) in buffer.
    
  • Inhibitor Incubation: Add SB-216763 (dissolved in DMSO) in a serial dilution (e.g., 0.1 nM to 10

    
    M).
    
    • Control 1: DMSO only (0% inhibition).

    • Control 2: No Enzyme (Background).[8]

    • Control 3: CHIR99021 (Positive Control, 100 nM).

    • Critical: Pre-incubate inhibitor with enzyme for 15 minutes at RT before adding ATP. This allows the inhibitor to occupy the ATP pocket.

  • Reaction Start: Add ATP (10

    
    M final) and Primed Substrate (20 
    
    
    
    M).
    • Note: Use ATP concentration at or below the K

      
       (approx 10-20 
      
      
      
      M for GSK-3
      
      
      ) to maximize sensitivity to ATP-competitive inhibitors.
  • Incubation: 60 minutes at 30°C.

  • Detection: Add ADP-Glo Reagent (stops reaction, depletes ATP)

    
     Wait 40 min 
    
    
    
    Add Kinase Detection Reagent (converts ADP to light).
  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC

    
    .
    
Protocol B: Cellular Validation (Substrate Stabilization Blot)

Objective: Confirm the inhibitor works in a complex cellular environment by monitoring the downstream target


-catenin.

Self-Validating Check:

  • Do NOT rely solely on GSK-3

    
     Ser9 phosphorylation. Maleimides inhibit catalytic activity, not the upstream phosphorylation of GSK-3
    
    
    
    by Akt. In fact, inhibiting GSK-3
    
    
    can sometimes lead to a feedback loop that increases total GSK-3
    
    
    levels or alters Ser9 phosphorylation, leading to confusing data.
  • The Gold Standard Readout: Reduced phosphorylation of

    
    -catenin (Ser33/37/Thr41)  or Glycogen Synthase (Ser641) , and accumulation of Total 
    
    
    
    -catenin
    .

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 or SH-SY5Y cells (70% confluence).

  • Starvation (Optional but Recommended): Serum-starve for 4-6 hours to reduce basal Akt activity (which naturally inhibits GSK-3

    
    ), creating a larger window to observe the drug's effect.
    
  • Treatment: Treat with SB-216763 (1

    
    M - 5 
    
    
    
    M) for 6–24 hours.
    • Negative Control:[9] DMSO.[4][6][8][9][10][11]

    • Positive Control: LiCl (20 mM) or CHIR99021 (3

      
      M).
      
  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF) and Protease Inhibitors. Crucial: Without phosphatase inhibitors, the phosphorylation state is lost during lysis.
  • Western Blot Targets:

    • Primary: Anti-Active

      
      -catenin (Non-phosphorylated) OR Total 
      
      
      
      -catenin (Look for increase).
    • Mechanistic: Anti-Phospho-

      
      -catenin (Ser33/37/Thr41) (Look for decrease ).
      
    • Loading Control: GAPDH or Total GSK-3

      
      .
      

Validation Workflow Diagram

Use this flowchart to structure your experimental validation pipeline.

Validation_Workflow Start Start: Chlorophenyl Maleimide Candidate (e.g., SB-216763) Step1 Step 1: In Vitro Kinase Assay (ADP-Glo / 33P-ATP) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Step 2: Selectivity Panel (Test vs. CDK2, CDK5) Decision1->Step2 Yes Discard Re-evaluate / Discard Decision1->Discard No (Weak Binder) Decision2 Selectivity > 10-fold? Step2->Decision2 Step3 Step 3: Cellular Target Engagement (Western Blot: β-catenin / p-GS) Decision2->Step3 Yes Decision2->Discard No (Off-target Risk) Decision3 Substrate Phosphorylation Decreased? Step3->Decision3 Step4 Step 4: Functional Rescue (TOPflash Reporter Assay) Decision3->Step4 Yes Decision3->Discard No (Permeability Issue) Valid VALIDATED GSK-3β Inhibitor Step4->Valid

Caption: Step-by-step validation pipeline ensuring potency, selectivity, and cellular efficacy.

Scientific Integrity: Troubleshooting & Interpretation

The "CDK Trap"

Maleimides are structurally similar to bisindolylmaleimides (PKC inhibitors) and can cross-react with Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK5.

  • Validation Step: If your compound arrests the cell cycle (G1/S block), verify if this is due to GSK-3

    
     inhibition (via 
    
    
    
    -catenin/Cyclin D1 regulation) or direct CDK2 inhibition.
  • Solution: Run a parallel kinase assay against CDK2/Cyclin A. SB-216763 is generally selective (>10

    
    M IC
    
    
    
    for CDKs), but derivatives may vary.
Distinguishing from Wnt Ligands

If using these inhibitors to mimic Wnt signaling:

  • Wnt Ligands act at the membrane (Frizzled/LRP).

  • Maleimides act intracellularly (GSK-3

    
    ).
    
  • Differentiation: Use a dominant-negative TCF4 (transcription factor) to block the signal. If the maleimide effect is blocked, the mechanism is canonical Wnt/

    
    -catenin.
    

References

  • Coghlan, M. P., et al. (2000). "Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription."[12] Chemistry & Biology. Link (Seminal paper describing SB-216763 and SB-415286).

  • Cross, D. A., et al. (2001). "Selective small-molecule inhibitors of glycogen synthase kinase-3 activity protect primary neurones from death."[6] Journal of Neurochemistry. Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link (Critical resource for checking off-target effects of SB-216763).

  • MacAulay, K., et al. (2003). "Glycogen synthase kinase-3 (GSK-3) inhibitors: a comparison of their potencies and specificities." European Journal of Biochemistry. Link

  • Promega ADP-Glo™ Kinase Assay Applic

    
     Kinase Assay Protocol." Link
    

Sources

Comparative

SAR of N-Aryl (Anilino) vs. N-Alkyl Maleimides: Tuning Reactivity &amp; Stability

The following guide details the Structure-Activity Relationship (SAR) of N-anilino (N-aryl) versus N-alkyl maleimides, designed for researchers in bioconjugation and drug development. Executive Summary The choice between...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) of N-anilino (N-aryl) versus N-alkyl maleimides, designed for researchers in bioconjugation and drug development.

Executive Summary

The choice between N-alkyl maleimides (e.g., N-ethyl, N-methyl) and N-aryl maleimides (often derived from anilines, e.g., N-phenyl) is a critical decision in covalent drug design and antibody-drug conjugate (ADC) development.[1]

  • N-Alkyl Maleimides: The industry standard for crosslinking.[1] They exhibit moderate electrophilicity and form thiosuccinimide adducts that are metastable.[1] These adducts can undergo the retro-Michael reaction , leading to "payload exchange" with serum albumin in vivo (off-target toxicity).[1]

  • N-Aryl (Anilino) Maleimides: Characterized by higher electrophilicity and rapid ring hydrolysis post-conjugation.[1] While the maleimide itself is less stable in buffer, the resulting thiosuccinimide adduct hydrolyzes almost instantaneously to a stable succinamic acid.[1] This prevents the retro-Michael pathway, effectively "locking" the conjugation.[1]

Key Takeaway: Use N-alkyl for general crosslinking where reversibility is acceptable or hydrolysis must be minimized during handling.[1] Use N-aryl when rapid, irreversible conjugation is required (e.g., stabilizing ADCs via "self-hydrolysis").[1]

Chemical Biology & Mechanism

The maleimide pharmacophore acts as a Michael acceptor targeting cysteine thiols.[1] The substituent on the imide nitrogen (


) dictates the electronic density of the double bond and the stability of the succinimide ring.
Electronic Effects
  • N-Alkyl (

    
    ):  Electron-donating (inductive effect 
    
    
    
    ).[1] Increases electron density on the carbonyls, slightly reducing the electrophilicity of the
    
    
    bond.[1]
  • N-Aryl (

    
    , Anilino):  Electron-withdrawing (inductive 
    
    
    
    and resonance effects).[1] The phenyl ring pulls electron density from the nitrogen lone pair, which in turn pulls density from the carbonyls.[1] This makes the
    
    
    bond more electrophilic (faster
    
    
    ) and the ring carbonyls more susceptible to nucleophilic attack by water (faster hydrolysis).[1]
Reaction Pathways

The fate of the maleimide-thiol adduct is a competition between two pathways:

  • Retro-Michael (Path A): Reversal to free thiol and maleimide.[1] (Dominant in N-alkyl if hydrolysis is slow).[1]

  • Ring Hydrolysis (Path B): Irreversible opening of the succinimide ring to succinamic acid.[1] (Dominant in N-aryl).[1][2]

ReactionPathways cluster_0 Stability Outcome M Maleimide (R-N) TS Thiosuccinimide (Adduct) M->TS Michael Addition (k_on) T Thiol (R'-SH) T->TS TS->M Path A: Slow (N-Alkyl) SA Succinamic Acid (Stable/Irreversible) TS->SA Path B: Hydrolysis (Fast for N-Aryl) RM Retro-Michael (Deconjugation)

Figure 1: Mechanistic divergence of maleimide adducts. N-aryl substituents accelerate Path B, locking the complex.[1]

Comparative SAR Analysis

The following data summarizes the kinetic and stability differences.

FeatureN-Alkyl Maleimide (e.g., NEM)N-Aryl Maleimide (e.g., N-Phenyl)Mechanistic Driver
Thiol Reactivity (

)
Moderate (

)
High (

)
EWG effect lowers LUMO energy of

.[1]
Adduct Hydrolysis (

)
Slow (~27 h at pH 7.4)Fast (< 2 h at pH 7.4)Carbonyl electrophilicity increased by N-aryl.[1]
Plasma Stability Variable (prone to exchange)High (stabilized by hydrolysis)Rapid hydrolysis prevents retro-Michael.[1]
Fluorescence Generally Non-fluorescentOften FluorogenicTICT (Twisted Intramolecular Charge Transfer).[1]
Solubility High (in aqueous/organic)Lower (often requires DMSO)Hydrophobicity of the aryl ring.[1]
The "Self-Hydrolyzing" Advantage

In ADC development, N-aryl maleimides are often engineered with electron-withdrawing groups (e.g.,


-fluoro, 

-nitro) to tune the hydrolysis rate.[1]
  • Evidence: Christie et al. (2015) showed that N-aryl maleimide ADCs exhibited <20% deconjugation in serum over 7 days, whereas N-alkyl analogs showed 35-67% loss.[1][2] The N-aryl adducts hydrolyzed rapidly (

    
     h), preventing the drug from transferring to albumin [1].[1]
    
Fluorescence Properties (N-Anilino Probes)

Specific N-substituted maleimides, often termed "anilino" in the context of probes (e.g., N-(4-anilino-1-naphthyl)maleimide, ANM ), are non-fluorescent until they react with a thiol.[1]

  • Mechanism: The maleimide group quenches fluorescence via electron transfer.[1] Upon thiol addition, the double bond is saturated, quenching stops, and fluorescence turns on.[1] This is more efficient in N-aryl systems due to the conjugation with the fluorophore.[1]

Experimental Validation Protocols

To validate these SAR properties in your own system, use the following self-validating protocols.

Protocol 1: Kinetic Assessment of Thiol Reactivity

Objective: Determine the second-order rate constant (


) for cysteine conjugation.[1]
  • Preparation:

    • Prepare 100 µM Maleimide stock in PBS (pH 7.4, 10% DMSO).

    • Prepare 1 mM N-acetylcysteine (NAC) stock (10x excess).[1]

  • Reaction:

    • Mix Maleimide and NAC in a UV-transparent plate.[1]

    • Control: Maleimide only (to monitor intrinsic hydrolysis).

  • Detection:

    • Monitor absorbance decrease at 300–305 nm (characteristic of the maleimide double bond).[1]

    • Note: N-aryl maleimides absorb at longer wavelengths than N-alkyl.[1]

  • Calculation:

    • Plot

      
       vs. time.[1] The slope is 
      
      
      
      .[1]
    • 
      .[1]
      
Protocol 2: Hydrolytic Stability & Ring Opening (LC-MS)

Objective: Confirm the "locking" mechanism (conversion of thiosuccinimide to succinamic acid).

  • Conjugation: React Maleimide (50 µM) with Model Peptide (50 µM) for 1 hour. Confirm complete conversion to adduct (Mass = Peptide + Maleimide).[1]

  • Incubation: Dilute adduct into Plasma or PBS (pH 7.4) at 37°C.[1][2]

  • Sampling: Take aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • Analysis (LC-MS):

    • Look for Mass Shift: +18 Da (Water addition = Hydrolysis).[1]

    • Look for Mass Loss: -Maleimide Mass (Retro-Michael/Exchange).[1]

  • Validation Criteria:

    • N-Alkyl: Slow appearance of +18 Da; possible appearance of free peptide.[1]

    • N-Aryl: Rapid conversion to +18 Da species (>90% in <4 hours); no free peptide.[1]

ExperimentalWorkflow Figure 2: Stability Assessment Workflow start Start: Maleimide Candidate step1 Step 1: Conjugation (1:1 with Peptide, 1h) start->step1 check1 LC-MS Check: Adduct Formed? step1->check1 step2 Step 2: Incubation (pH 7.4, 37°C, 24h) check1->step2 Yes analysis Step 3: Quantify Species step2->analysis res1 Result A: +18 Da Peak (Stable Hydrolysis) analysis->res1 N-Aryl Dominant res2 Result B: -Linker Mass (Unstable Retro-Michael) analysis->res2 N-Alkyl Dominant

References

  • Christie, R. J., et al. (2015).[1][3] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release.

  • Fontaine, S. D., et al. (2015).[1] "Hydrolysis of N-aryl maleimides: A strategy for controlling the stability of antibody-drug conjugates." Bioconjugate Chemistry. [1]

  • Kalia, D., et al. (2016).[1] "Thiol-ene mediated synthesis of fluorogenic probes." Angewandte Chemie. [1]

  • Matsui, S., & Aida, H. (1978).[1] "Hydrolysis of some N-alkylmaleimides." Journal of the Chemical Society, Perkin Transactions 2.[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione. As a chlorinated aromatic compound, its handling and disposal are governed b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione. As a chlorinated aromatic compound, its handling and disposal are governed by specific regulations designed to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The causality behind each procedural step is explained to ensure a deep understanding of the safety protocols.

Foundational Safety and Hazard Identification

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione is a halogenated organic compound. The presence of the chloro- functional group is the primary determinant for its waste classification.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally related compounds, such as 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, provide a strong basis for hazard assessment.

Key Hazards Include:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

Due to these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A buttoned lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation.[1][5]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is waste segregation . Mixing halogenated organic waste with other waste streams is a common and dangerous error. Non-halogenated solvents that become contaminated with any amount of a halogenated compound must be treated as halogenated waste.[6]

Step 1: Designate a Halogenated Waste Container

  • Obtain a dedicated, properly functioning waste container made of a material compatible with chlorinated organic compounds. The container must have a threaded, vapor-tight cap to prevent the release of fumes.[6]

  • This container must be used exclusively for halogenated organic waste.[1][2]

Step 2: Proper Labeling

  • Label the container before the first drop of waste is added.[6]

  • The label must clearly state:

    • "HAZARDOUS WASTE"

    • "HALOGENATED ORGANIC WASTE"

    • A complete list of all chemical constituents, with full chemical names (no formulas or abbreviations). For example: "Waste: 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione, Dichloromethane".[6]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione into the designated halogenated waste container. Avoid creating dust. If the compound is a fine powder, it may be beneficial to wet it with a small amount of a compatible halogenated solvent (like dichloromethane) to minimize dust generation during transfer.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads used for cleanup, must also be placed in the halogenated waste container.[5]

  • Solutions: If the compound is in a solution with a non-halogenated solvent, the entire solution must be disposed of as halogenated waste.[6] If it is dissolved in a halogenated solvent, it can be added to the same container.

  • Container Fullness: Do not fill the waste container beyond 90% of its capacity to prevent spillage during transport.[7]

Step 4: Temporary Storage

  • Keep the halogenated waste container tightly sealed at all times, except when actively adding waste.[6]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

Step 5: Final Disposal

  • Once the container is full (or when the experiment is complete), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

  • Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[2] Under no circumstances should this chemical or its solutions be poured down the sink. [1]

Emergency Procedures: Spill Management

Immediate and correct action is crucial in the event of a spill.

For a Small Solid Spill:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 1.

  • Contain: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent the powder from becoming airborne.[4]

  • Collect: Carefully sweep or scoop the contained material into the designated halogenated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[9]

  • Decontaminate: Clean the spill area thoroughly. Wipe the surface with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Quantitative Data and Classifications

The following table summarizes key data for a closely related and representative compound, 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, which informs the safety and disposal protocols for the topic compound.

ParameterValueSource
IUPAC Name 1-(4-chlorophenyl)pyrrole-2,5-dionePubChem[3]
CAS Number 1631-29-4PubChem[3]
Molecular Formula C₁₀H₆ClNO₂PubChem[3]
GHS Hazard Statements H302, H315, H318, H335PubChem[3]
Hazard Classes Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity, Single Exposure (Category 3)PubChem[3]
Primary Disposal Classification Halogenated Organic Waste[1][2]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Collection & Final Disposal A Identify Compound: 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione B Consult SDS & Assess Hazards (Chlorinated Aromatic) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Generate Waste (Solid, Solution, or Contaminated Items) D->E F Is waste halogenated? E->F G Segregate as HALOGENATED ORGANIC WASTE F->G Yes H Incorrect Disposal Path (STOP) F->H No I Use Labeled, Sealed, Compatible Waste Container G->I J Store in Satellite Accumulation Area I->J K Arrange for Pickup by Institutional EHS / Licensed Contractor J->K

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione, a compound that, while not extensively characterized in safety literature, presents foreseeable hazards based on its chemical structure. In the absence of a specific Safety Data Sheet (SDS), a conservative approach grounded in the principles of chemical hygiene is paramount.

Hazard Analysis: A Structurally-Informed Perspective

The molecule 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione incorporates several functional groups that warrant careful consideration:

  • Aromatic Amine (Anilino group): Aromatic amines are a class of compounds known for potential toxicity.

  • Chlorinated Aromatic Ring (4-chlorophenyl group): Chlorinated aromatic compounds can exhibit persistence in the environment and may have toxicological effects.[1]

  • Maleimide Core (1H-pyrrole-2,5-dione): Maleimides can be reactive and may cause skin irritation.

Given these structural alerts, this compound should be handled as potentially harmful if swallowed, a skin and eye irritant, and potentially harmful if inhaled, especially as a powder.[2]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the risks of exposure.[3] The following recommendations are based on best practices for handling powdered chemicals of unknown toxicity.[4][5]

Respiratory Protection: The First Line of Defense

Given the powdered nature of the compound, inhalation of airborne particles is a primary exposure route.

  • Operational Mandate: All handling of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Respirator Selection: In situations where a fume hood is not available or as a supplementary measure, a NIOSH-approved respirator is necessary. For powdered substances, a respirator with a particulate filter is crucial.[6] If there is a potential for exposure above occupational limits, a full-face respirator may be required.[7]

Eye and Face Protection: Shielding from Particulate Matter

Protecting the eyes from dust and splashes is critical.

  • Essential Equipment: Wear tightly fitting safety goggles with side-shields.[7]

  • Enhanced Protection: A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of dust generation.[3][8]

Hand Protection: Preventing Dermal Contact

The skin is a direct route of exposure, and appropriate gloves are non-negotiable.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many chemical powders.[4]

  • Proper Technique: Always inspect gloves for any signs of damage before use. Employ proper glove removal techniques to avoid contaminating your skin.[9][10] Dispose of contaminated gloves as hazardous waste.

Protective Clothing: Minimizing Skin Exposure

Full body protection prevents accidental skin contact with the chemical.

  • Laboratory Coat: A buttoned lab coat is the minimum requirement.[1]

  • Enhanced Coverage: For operations with a higher risk of contamination, consider using chemical-resistant aprons or disposable coveralls.[4][6]

  • Footwear: Closed-toe shoes, preferably chemical-resistant safety shoes, should be worn at all times in the laboratory.[6]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Prudent Handling Practices
  • Ventilation: Always work in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[7][11]

  • Avoiding Dust Formation: Handle the compound carefully to avoid creating dust.[7][12]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[9][10] Do not eat, drink, or smoke in the laboratory.[9]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and inform your colleagues and safety officer.

  • Containment: If safe to do so, prevent the further spread of the powder.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. Use an inert absorbent material for powders.

  • Disposal: All materials used for cleanup should be placed in a sealed, labeled container for disposal as hazardous waste.[13]

  • Decontamination: Thoroughly clean the spill area.[1]

Disposal of Chemical Waste

All waste containing 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione must be treated as hazardous waste.[1]

  • Waste Segregation: Do not mix this waste with non-hazardous waste. It is often best to segregate chlorinated waste from non-chlorinated waste to potentially reduce disposal costs.[13]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[14] The container must be compatible with the chemical. The original container is often a good choice for waste collection.[13]

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13] This may involve high-temperature incineration at an approved facility.[15]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[15]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Management Start Start: Handling 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione CheckSDS Is a specific SDS available? Start->CheckSDS StructuralAnalysis Analyze chemical structure for hazards: - Aromatic Amine - Chlorinated Aromatic - Maleimide Core CheckSDS->StructuralAnalysis No AssumeHazard Assume potential for: - Toxicity (oral, inhalation) - Skin/Eye Irritation StructuralAnalysis->AssumeHazard EngineeringControls Work in a certified chemical fume hood? AssumeHazard->EngineeringControls RespiratoryProtection Select NIOSH-approved respirator with particulate filter EngineeringControls->RespiratoryProtection No EyeProtection Wear chemical safety goggles and a face shield EngineeringControls->EyeProtection Yes RespiratoryProtection->EyeProtection HandProtection Wear chemical-resistant gloves (e.g., Nitrile) EyeProtection->HandProtection BodyProtection Wear a buttoned lab coat (or chemical-resistant apron/coveralls) HandProtection->BodyProtection WasteCollection Collect all waste (solid & contaminated PPE) in a labeled, sealed container BodyProtection->WasteCollection DisposalProtocol Dispose of as hazardous (chlorinated) chemical waste per institutional & local regulations WasteCollection->DisposalProtocol End End of Procedure DisposalProtocol->End

Caption: PPE Selection Workflow for 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione.

References

  • Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. (2025, March 19). Ribble Technology.
  • SAFETY D
  • SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Safety D
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, February 17).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. PubChem.
  • SAFETY DATA SHEET. (2025, October 27). TCI Chemicals.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione
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